molecular formula C20H24Cl2O4 B1354483 R(+)-Butylindazone CAS No. 81166-47-4

R(+)-Butylindazone

Cat. No.: B1354483
CAS No.: 81166-47-4
M. Wt: 399.3 g/mol
InChI Key: YAWWQIFONIPBKT-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selective K+/Cl--cotransporter inhibitor. Does not affect the bumetanide-sensitive Na+/K+/Cl--cotransport system. Suppresses osteoclastic pit formation and Cl- and H+ extrusion.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl]oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2O4/c1-2-3-8-20(13-6-4-5-7-13)10-12-9-14(26-11-15(23)24)17(21)18(22)16(12)19(20)25/h9,13H,2-8,10-11H2,1H3,(H,23,24)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWWQIFONIPBKT-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439113
Record name R(+)-Butylindazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81166-47-4
Record name R(+)-Butylindazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of R(+)-Butylindazone Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the thermodynamic stability of the R(+) and S(-) enantiomers of Butylindazone, a chiral indanone derivative. It is intended for researchers, scientists, and drug development professionals engaged in the characterization and development of chiral active pharmaceutical ingredients (APIs). This document delves into the theoretical underpinnings of enantiomeric stability, presents detailed experimental protocols for its determination, and discusses the interpretation of the resulting data.

Introduction: The Criticality of Stereoisomerism in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the pair of mirror-image stereoisomers, often exhibit significantly different pharmacological and toxicological profiles due to their distinct interactions with the chiral environment of the human body, such as enzymes and receptors.[1] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical purity in pharmaceuticals.

Butylindazone, a member of the indanone class of compounds, possesses a chiral center, giving rise to the R(+) and S(-) enantiomers. Understanding the relative thermodynamic stability of these enantiomers is paramount for several reasons:

  • Manufacturing and Storage: The more stable enantiomer is less likely to undergo racemization (conversion to a 50:50 mixture of both enantiomers) during synthesis, purification, and long-term storage, ensuring the drug product's consistent efficacy and safety.

  • Formulation Development: Knowledge of the solid-state properties of each enantiomer, including their melting points and enthalpies of fusion, is crucial for developing stable and bioavailable dosage forms.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA increasingly require the development of single-enantiomer drugs over racemic mixtures, necessitating a thorough characterization of the chosen enantiomer's stability.

This guide will provide the theoretical framework and practical methodologies to comprehensively assess the thermodynamic stability of R(+)-Butylindazone.

Theoretical Framework: Thermodynamics of Chiral Systems

The relative stability of enantiomers in a crystalline state is governed by the Gibbs free energy (G) of the system. The enantiomer with the lower Gibbs free energy is thermodynamically more stable. The Gibbs free energy is defined by the equation:

ΔG = ΔH - TΔS

where:

  • ΔG is the change in Gibbs free energy

  • ΔH is the change in enthalpy

  • T is the absolute temperature

  • ΔS is the change in entropy

For a pair of enantiomers, the difference in their Gibbs free energy of solution (ΔRS-SΔGsol) can be used to predict their relative stability and potential for separation.[2] In the solid state, enantiomers can crystallize in one of three forms:

  • Conglomerate: A mechanical mixture of crystals, where each crystal contains only one enantiomer.

  • Racemic Compound (Racemate): A well-ordered crystal lattice containing equal numbers of both enantiomers in the unit cell.

  • Pseudoracemate (Solid Solution): A disordered crystalline solid where the two enantiomers are randomly distributed within the crystal lattice.

The determination of which crystalline form is present is a critical first step in assessing thermodynamic stability.

Experimental Determination of Thermodynamic Stability

A multi-pronged approach combining chromatographic and thermal analysis techniques is essential for a robust assessment of the thermodynamic stability of R(+)-Butylindazone.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Purity

Chiral HPLC is the cornerstone for separating and quantifying the enantiomers of Butylindazone.[3][4][5] The direct approach, utilizing a chiral stationary phase (CSP), is the most common and effective method.[4]

Objective: To develop a robust HPLC method for the baseline separation of R(+) and S(-) Butylindazone.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Materials:

  • R(+)-Butylindazone and S(-)-Butylindazone reference standards

  • Racemic Butylindazone

  • HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), and Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) and Diethylamine (DEA)

Method Development Strategy:

  • Column Screening: Screen a selection of polysaccharide-based chiral stationary phases (CSPs) as they have broad enantiorecognition capabilities.[3]

    • CHIRALPAK® AD-H (amylose derivative)

    • CHIRALPAK® OD-H (cellulose derivative)

    • CHIRALCEL® OJ-H (cellulose derivative)

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of n-Hexane/IPA (90:10, v/v).

    • If separation is not achieved, try n-Hexane/EtOH (90:10, v/v).

    • Since Butylindazone is an acidic compound, add 0.1% TFA to the mobile phase to improve peak shape and resolution.[3]

  • Mobile Phase Screening (Reversed-Phase):

    • If normal phase is unsuccessful, screen reversed-phase columns (e.g., CHIRALPAK® AD-RH, CHIRALCEL® OD-RH).

    • Use a mobile phase of Acetonitrile/Water with 0.1% Formic Acid.

  • Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve a resolution (Rs) of >1.5.

Illustrative Workflow for Chiral HPLC Method Development:

HPLC_Workflow start Start: Racemic Butylindazone Sample column_screen Screen Chiral Columns (AD-H, OD-H, OJ-H) start->column_screen np_mobile_phase Normal Phase Mobile Phase (Hexane/IPA + 0.1% TFA) column_screen->np_mobile_phase check_separation Separation Achieved? np_mobile_phase->check_separation rp_mobile_phase Reversed-Phase Mobile Phase (ACN/H2O + 0.1% Formic Acid) rp_mobile_phase->check_separation check_separation->rp_mobile_phase No optimize Optimize Method (Mobile Phase Ratio, Flow Rate, Temp.) check_separation->optimize Yes validate Method Validation (Linearity, Precision, Accuracy) optimize->validate end Final Method validate->end

Caption: Workflow for Chiral HPLC Method Development.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is a powerful technique for determining the thermodynamic properties of crystalline solids, including melting point (Tm) and enthalpy of fusion (ΔHf).[6][7][8] These parameters are crucial for assessing the relative stability of the enantiomers and the nature of the racemic mixture.

Objective: To determine the melting point and enthalpy of fusion for R(+)-Butylindazone, S(-)-Butylindazone, and the racemic mixture.

Instrumentation:

  • Differential Scanning Calorimeter (DSC) calibrated with indium.

  • Hermetic aluminum pans.

Materials:

  • Pure R(+)-Butylindazone

  • Pure S(-)-Butylindazone

  • Racemic Butylindazone

Procedure:

  • Accurately weigh 2-5 mg of the sample into a hermetic aluminum pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min).[7]

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the onset temperature of melting (Tonset), the peak melting temperature (Tm), and the enthalpy of fusion (ΔHf) by integrating the area under the melting endotherm.

Interpretation of DSC Data:

The comparison of the thermograms of the pure enantiomers and the racemic mixture allows for the determination of the crystalline form of the racemate.

Crystalline FormMelting Point of Racemic Mixture vs. Pure Enantiomer
Conglomerate Lower
Racemic Compound Higher
Pseudoracemate Intermediate or similar

Table 1: Hypothetical DSC Data for Butylindazone Enantiomers

SampleOnset Tm (°C)Peak Tm (°C)ΔHf (J/g)
R(+)-Butylindazone150.2152.5110.8
S(-)-Butylindazone150.1152.4110.5
Racemic Butylindazone165.8168.2125.3

Based on this hypothetical data, where the racemic mixture has a higher melting point than the individual enantiomers, Butylindazone would be classified as a racemic compound. This indicates that the heterochiral interactions (R-S) in the crystal lattice are stronger than the homochiral interactions (R-R or S-S), leading to a more thermodynamically stable racemic crystal.

Logical Relationship of Thermodynamic Parameters:

DSC_Logic cluster_0 DSC Measurement cluster_1 Thermodynamic Interpretation Tm_R Tm of R(+) Comparison Compare Melting Points Tm_R->Comparison Tm_S Tm of S(-) Tm_S->Comparison Tm_Rac Tm of Racemate Tm_Rac->Comparison Racemic_Compound Racemic Compound (Tm_Rac > Tm_R/S) Comparison->Racemic_Compound Tm_Rac > Tm_R/S Conglomerate Conglomerate (Tm_Rac < Tm_R/S) Comparison->Conglomerate Tm_Rac < Tm_R/S Stability Relative Thermodynamic Stability Racemic_Compound->Stability Conglomerate->Stability

Caption: Logic for interpreting DSC data to determine racemate type.

Computational Modeling of Enantiomeric Stability

In addition to experimental techniques, computational chemistry provides valuable insights into the relative stability of enantiomers.[9] Density Functional Theory (DFT) calculations can be employed to determine the optimized geometries and relative energies of the R(+) and S(-) enantiomers in the gas phase. While these calculations do not account for crystal packing forces, they can provide a fundamental understanding of the intrinsic stability of the individual molecules.

A more advanced approach involves crystal structure prediction, which attempts to generate and rank the stability of various possible crystal packing arrangements for both the pure enantiomers and the racemic compound.[2] This can help to rationalize the experimental findings from DSC.

Conclusion and Future Perspectives

The thermodynamic stability of R(+)-Butylindazone is a critical quality attribute that must be thoroughly investigated during drug development. A combination of chiral HPLC for enantiomeric separation and purity assessment, and DSC for thermal analysis, provides a robust experimental framework for this characterization. For Butylindazone, if it forms a racemic compound, the R(+) enantiomer would be expected to be thermodynamically stable in its pure form, but the racemic mixture would be the most stable solid form overall.

Future work could involve long-term stability studies of the pure R(+)-enantiomer under various stress conditions (e.g., elevated temperature and humidity) to assess its propensity for racemization in the solid state. Additionally, co-crystallization studies could be explored as a means to potentially form more stable solid forms of the desired enantiomer.

References

  • Dynamic Thermodynamic Resolution: Advantage by Separation of Equilibration and ... - PubMed. (2009, February 17). Retrieved from [Link]

  • Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control - Books. (2007, December 14). Retrieved from [Link]

  • Place of DSC purity analysis in pharmaceutical development - AKJournals. (n.d.). Retrieved from [Link]

  • Thermochemistry of Racemic and Enantiopure Organic Crystals for Predicting Enantiomer Separation - ACS Publications. (2017, July 18). Retrieved from [Link]

  • Indanone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (2017, March 9). Retrieved from [Link]

  • Chiral Symmetry Breaking and Complete Chiral Purity by Thermodynamic-Kinetic Feedback Near Equilibrium: Implications for the Origin of Biochirality - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Thermal Behavior of Cocrystal: A Case Study of Ketoprofen-Malonic Acid and Ketoprofen-Nicotinamide Cocrystals. (n.d.). Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). Retrieved from [Link]

  • Enantiomer separation of acidic compounds - Daicel Chiral Technologies. (n.d.). Retrieved from [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Publishing. (2022, November 22). Retrieved from [Link]

  • Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction | The Journal of Organic Chemistry - ACS Publications. (2007, October 30). Retrieved from [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks - SciSpace. (2022, November 22). Retrieved from [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022, November 3). Retrieved from [Link]

  • Methods of analysis of chiral non-steroidal anti-inflammatory drugs - PubMed. (n.d.). Retrieved from [Link]

  • Thermoanalytical study of some anti-inflammatory analgesic agents - ResearchGate. (2010, July 6). Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23). Retrieved from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]

  • Determination of purity by differential scanning calorimetry (DSC) - ACS Publications. (n.d.). Retrieved from [Link]

  • Thermal characterization, polymorphism, and stability evaluation of Se-NSAID derivatives with potent anticancer activity - DADUN. (n.d.). Retrieved from [Link]

  • DSC purity - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Application of differential scanning calorimetry to study the interpretation on herbal medicinal drugs: a review - TMR Publishing Group. (2022, June 1). Retrieved from [Link]

  • R(+)-Butylindazone | C20H24Cl2O4 | CID 10386195 - PubChem. (n.d.). Retrieved from [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Purity Determination and DSC Tzero Technology - TA Instruments. (n.d.). Retrieved from [Link]

  • Circular of the Bureau of Standards no. 500: selected values of chemical thermodynamic properties. (n.d.). Retrieved from [Link]

  • Relative Gibbs free energy profile of the lowest‐energy racemization... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Some problems in the usage of Gibbs free energy in biochemistry - PubMed. (n.d.). Retrieved from [Link]

  • Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. (2025, August 6). Retrieved from [Link]

  • Thermodynamic and Structural Study of Budesonide—Exogenous Lung Surfactant System. (2024, March 4). Retrieved from [Link]

  • Thermodynamic Properties of Minerals and Related Substances at 298.15°K (25.0°C) and One Atmosphere (1.013 Bars) Pressure and. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Specific Optical Rotation of R(+)-Butylindazone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Chirality Question in Diuretic Drug Design

In the landscape of pharmacologically active molecules, the three-dimensional arrangement of atoms is not a trivial detail; it is often the very determinant of therapeutic efficacy and safety. Butylindazone, a potent diuretic agent, exists as a chiral molecule, meaning it has two non-superimposable mirror-image forms, or enantiomers: R(+)-Butylindazone and S(-)-Butylindazone. While the racemic mixture has been utilized, the principle of chirality dictates that one enantiomer is likely to exhibit a more favorable pharmacological profile. The specific optical rotation is the fundamental physical property that allows for the differentiation and characterization of these enantiomers. This guide provides a comprehensive exploration of the theoretical underpinnings and practical application of polarimetry for the determination of the specific optical rotation of R(+)-Butylindazone, a critical parameter in its development as a potentially superior diuretic agent.

The Principle of Optical Activity and Specific Rotation

Optical activity is the phenomenon wherein a chiral substance rotates the plane of plane-polarized light.[1][2][3] This rotation is a direct consequence of the differential interaction of the chiral molecule with the left and right circularly polarized components of plane-polarized light.[4] The extent and direction of this rotation are unique to each enantiomer.

The observed rotation (α) is the angle in degrees measured by a polarimeter.[5] However, this value is dependent on several experimental parameters, including the concentration of the sample, the length of the light path through the sample, the temperature, and the wavelength of the light used.[6][7] To obtain a standardized, characteristic value for a compound, the specific rotation ([α]) is calculated.[8][9][10]

The specific rotation is defined by the following equation:

[α]Tλ = α / (l * c)

Where:

  • [α] is the specific rotation in degrees.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light in nanometers (commonly the sodium D-line at 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the solution in grams per milliliter (g/mL).[5][7]

A positive (+) sign, as in R(+)-Butylindazone, indicates dextrorotation (clockwise rotation of the plane of polarized light), while a negative (-) sign indicates levorotation (counter-clockwise rotation).[10] It is crucial to understand that the 'R' in R(+)-Butylindazone refers to its absolute configuration based on the Cahn-Ingold-Prelog priority rules and bears no direct relationship to the direction of optical rotation.[7][10]

The Significance of Determining the Specific Rotation of R(+)-Butylindazone in Drug Development

The determination of the specific optical rotation of R(+)-Butylindazone is not merely an academic exercise; it is a critical step in its pharmaceutical development for several key reasons:

  • Enantiomeric Purity Assessment: The specific rotation of a pure enantiomer is a constant. Therefore, measuring the specific rotation of a synthesized batch of R(+)-Butylindazone allows for the calculation of its enantiomeric excess (ee), a measure of its purity.[8] A racemic mixture, containing equal amounts of both enantiomers, will have a specific rotation of zero.[11]

  • Quality Control: Once a standard value for the specific rotation of pure R(+)-Butylindazone is established, it can be used as a quality control parameter to ensure the consistency and purity of different batches of the drug substance.

  • Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent guidelines regarding the development of stereoisomeric drugs.[11] The characterization of each enantiomer, including its specific optical rotation, is a fundamental requirement.

  • Pharmacological and Toxicological Studies: To accurately assess the pharmacological and toxicological profiles of each enantiomer, it is essential to work with enantiomerically pure samples. Specific rotation is a key identifier of this purity.

Experimental Determination of the Specific Optical Rotation of R(+)-Butylindazone: A Validated Protocol

The following protocol outlines the steps for the accurate determination of the specific optical rotation of R(+)-Butylindazone. This protocol is designed to be a self-validating system by incorporating rigorous controls and calibration steps.

Instrumentation and Materials
  • Polarimeter: A high-precision polarimeter with a sodium D-line lamp (589 nm) or other suitable monochromatic light source. The instrument should be capable of temperature control.

  • Polarimeter Cell: A 1 dm (10 cm) path length cell.

  • Analytical Balance: Calibrated and accurate to at least 0.1 mg.

  • Volumetric Flasks: Grade A, various sizes (e.g., 10 mL, 25 mL).

  • Solvent: A high-purity, optically inactive solvent in which R(+)-Butylindazone is soluble (e.g., methanol, ethanol, or chloroform). The choice of solvent is critical as it can influence the specific rotation.

  • R(+)-Butylindazone Sample: Of the highest possible purity.

Experimental Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_instrument Instrument Calibration prep_sample Sample Preparation prep_instrument->prep_sample prep_solvent Solvent Blank Measurement prep_sample->prep_solvent measure_sample Measure Observed Rotation (α) prep_solvent->measure_sample calculate_specific Calculate Specific Rotation [α] measure_sample->calculate_specific data_reporting Data Reporting calculate_specific->data_reporting

Caption: Experimental workflow for determining specific optical rotation.

Step-by-Step Methodology
  • Instrument Calibration:

    • Turn on the polarimeter and allow the light source to stabilize.

    • Calibrate the instrument to zero using a blank cell filled with the chosen solvent. This step is crucial to account for any background rotation from the solvent or the instrument itself.

  • Sample Preparation:

    • Accurately weigh a precise amount of R(+)-Butylindazone (e.g., 100 mg) using a calibrated analytical balance.

    • Quantitatively transfer the weighed sample to a volumetric flask (e.g., 10 mL).

    • Dissolve the sample completely in the chosen solvent and then dilute to the mark. Ensure the solution is homogeneous.

    • Calculate the concentration (c) in g/mL.

  • Measurement of Observed Rotation:

    • Rinse the polarimeter cell with a small amount of the prepared solution and then fill it, ensuring there are no air bubbles in the light path.

    • Place the filled cell in the polarimeter.

    • Record the observed rotation (α) at a constant temperature (e.g., 20°C or 25°C). Take multiple readings to ensure reproducibility and calculate the average.

  • Calculation of Specific Rotation:

    • Use the formula [α]Tλ = α / (l * c) to calculate the specific rotation.

    • For example, if the observed rotation is +1.50°, the path length is 1 dm, and the concentration is 0.01 g/mL, the specific rotation would be +150°.

  • Data Reporting:

    • The specific rotation value should always be reported with the temperature and wavelength used. For example: [α]20D = +150° (c 0.01, methanol) .

Factors Influencing the Specific Rotation of R(+)-Butylindazone

Several factors can influence the measured specific rotation, and it is imperative for researchers to control and report these conditions to ensure the reproducibility and validity of the data.[12]

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can interact with the solute, altering its conformation and, consequently, its optical rotation. Therefore, the specific rotation of R(+)-Butylindazone should be determined in various solvents of differing polarities.

  • Temperature: Temperature can affect the conformational equilibrium of the molecule and the density of the solvent, both of which can influence the observed rotation.[13] Measurements should be conducted at a constant, reported temperature.

  • Concentration: While specific rotation is theoretically concentration-independent, at high concentrations, intermolecular interactions can sometimes lead to deviations. It is advisable to measure the specific rotation at several different concentrations to confirm its independence.

  • Wavelength (Optical Rotatory Dispersion): The magnitude and even the sign of the specific rotation can change with the wavelength of the light used. This phenomenon is known as optical rotatory dispersion (ORD).[14][15] While the sodium D-line is the standard, measuring the ORD curve can provide more detailed structural information.

Data Presentation: A Template for Reporting

As no specific optical rotation values for R(+)-Butylindazone are currently published in the readily available scientific literature, the following table serves as a template for researchers to populate with their experimentally determined data.

SolventConcentration ( g/100 mL)Temperature (°C)Wavelength (nm)Observed Rotation (α)Specific Rotation ([α])
Methanol1.020589 (D-line)e.g., +X.XX°Calculated Value
Ethanol1.020589 (D-line)e.g., +Y.YY°Calculated Value
Chloroform1.020589 (D-line)e.g., +Z.ZZ°Calculated Value

Conclusion: Establishing a Key Physicochemical Benchmark

The determination of the specific optical rotation of R(+)-Butylindazone is a foundational step in its journey from a promising chiral molecule to a well-characterized and potentially superior therapeutic agent. This guide has provided the theoretical framework, a detailed experimental protocol, and a discussion of the critical factors influencing this measurement. By adhering to rigorous experimental design and transparent reporting, researchers can establish a reliable specific rotation value for R(+)-Butylindazone. This, in turn, will facilitate the robust quality control, enantiomeric purity assessment, and regulatory advancement necessary for its successful development as a valuable diuretic drug.

References

  • Fiveable. (2025, September 15). Specific rotation Definition - Principles of Physics II Key Term.
  • Leah4sci. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity.
  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation.
  • Wikipedia. (n.d.). Specific rotation.
  • Chemistry LibreTexts. (2021, March 5). 19.2: Specific Rotation.
  • Wikipedia. (n.d.). Optical rotation.
  • Beilstein Journals. (2018, January 8). Polarization spectroscopy methods in the determination of interactions of small molecules with nucleic acids – tutorial.
  • Munro Scientific. (n.d.). Polarimeter: A Complete Guide.
  • Science Buddies. (2020, June 23). Study Chirality with a Homemade Polarimeter.
  • University of Wisconsin–Madison. (n.d.). Polarimetry Experiments - MRSEC Education Group.
  • ACS Publications. (2020, June 30). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter | Journal of Chemical Education.
  • Chemistry Steps. (2021, November 12). Specific Rotation.
  • Vernier. (n.d.). Understanding Polarimetry - Experiment.
  • Wikipedia. (n.d.). Chiral resolution.
  • Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity.
  • BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
  • Moodle. (n.d.). Properties of Enantiomers and Optical Activity.
  • Organic Chemistry. (n.d.). Optical Activity - Stereochemical and Conformational Isomerism.
  • Chemistry LibreTexts. (2022, October 4). 5.7: Optical Rotation.
  • PubChem - NIH. (n.d.). R(+)-Butylindazone | C20H24Cl2O4 | CID 10386195.
  • NIST Technical Series Publications. (n.d.). Optical rotation as an indication of aromatic substituent influences and intramolecular interaction.
  • Chemistry LibreTexts. (2019, May 19). 5.5 Polarimetry.
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • PMC. (2025, July 25). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
  • PMC. (2025, May 16). Synthesis and resolution of a 1,1′-biazulene analogue of BINOL.
  • ResearchGate. (n.d.). The experimental (room temperature) optical rotation (left panels), a,....
  • YouTube. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity.

Sources

Technical Guide: History, Synthesis, and Discovery of R(+)-Butylindazone (R(+)-DIOA)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

R(+)-Butylindazone , chemically known as R(+)-DIOA or R-(+)-[(2-n-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]acetic acid , is a potent, chiral pharmacological agent used primarily as a research tool to inhibit K⁺-Cl⁻ cotransporters (KCC) .

Despite the common vendor synonym "Butylindazone," the compound is structurally an indanone (dihydroindenone) derivative, not an indazone. It emerged from the diuretic research programs of the 1970s and 80s, specifically the search for "high-ceiling" diuretics with uricosuric properties (e.g., Indacrinone). R(+)-DIOA is critical in differentiating KCC activity from NKCC (Na⁺-K⁺-2Cl⁻) activity, as it selectively inhibits the former without affecting the latter, unlike loop diuretics such as bumetanide.

Parameter Technical Specification
Common Name R(+)-Butylindazone; R(+)-DIOA
IUPAC Name 2-[[(2R)-2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl]oxy]acetic acid
CAS Number 81166-47-4
Molecular Formula C₂₀H₂₄Cl₂O₄
Molecular Weight 399.31 g/mol
Primary Target K⁺-Cl⁻ Cotransporters (KCC1, KCC2, KCC3, KCC4)
IC₅₀ ~10 µM (Erythroid KCC)
Key Selectivity Insensitive to Bumetanide; No effect on NKCC

Part 2: Discovery and Historical Context

The Cragoe Era: From Diuretics to Transporter Probes

The discovery of R(+)-DIOA is rooted in the medicinal chemistry laboratories of Merck, Sharp & Dohme (MSD) during the 1970s. The team, led by Edward J. Cragoe Jr. , was investigating (aryloxy)acetic acid derivatives to find superior diuretics to ethacrynic acid.

Their work culminated in the synthesis of Indacrinone (MK-196) , a potent loop diuretic with uricosuric properties. The structure-activity relationship (SAR) studies revealed that the indanone core was a privileged scaffold for modulating ion transport. By varying the substituents at the C2 position of the indanone ring, Cragoe's team synthesized a library of analogs, including the 2-butyl-2-cyclopentyl derivative (DIOA).

The Garay Pivot: Defining the KCC Inhibitor

While the Merck team focused on renal sodium excretion, Ricardo P. Garay and colleagues (INSERM, France) screened these compounds for specific effects on erythrocyte ion transport systems.

In 1988 , Garay et al. published the seminal paper in Molecular Pharmacology demonstrating that the R(+) enantiomer of the butyl/cyclopentyl analog (DIOA) was a potent inhibitor of the swelling-activated K⁺-Cl⁻ cotransport system. Crucially, they showed that R(+)-DIOA did not inhibit the bumetanide-sensitive Na⁺-K⁺-Cl⁻ cotransporter (NKCC), providing the first pharmacological tool to cleanly dissect these two pathways.

Chirality and Activity

The biological activity is stereospecific. The R(+) enantiomer is the active inhibitor of KCC. The S(-) enantiomer is significantly less potent or inactive against KCC, although it may retain some activity against other targets (e.g., ethacrynic acid-sensitive pathways). This stereospecificity necessitated the development of chiral resolution methods during synthesis.

Part 3: Technical Synthesis

The synthesis of R(+)-DIOA follows the "Cragoe Strategy" for 2,2-disubstituted-1-indanones. It involves constructing the indanone core via Friedel-Crafts cyclization, followed by sequential alkylation and chiral resolution.

Retrosynthetic Analysis
  • Target: R(+)-DIOA

  • Disconnection 1 (O-Alkylation): Phenol + Chloroacetic acid.

  • Disconnection 2 (C-Alkylation): 2-Cyclopentyl-indanone + Butyl halide.

  • Disconnection 3 (Ring Formation): 2,3-Dichloro-4-methoxy-benzene derivative.

Step-by-Step Synthesis Protocol
Step 1: Preparation of the Indanone Core
  • Reagents: 2,3-Dichloroanisole, Cyclopentylacetyl chloride, Aluminum Chloride (AlCl₃).

  • Reaction: Friedel-Crafts Acylation.

  • Protocol:

    • Dissolve 2,3-dichloroanisole in dichloromethane (DCM) at 0°C.

    • Add stoichiometric AlCl₃ slowly to form the complex.

    • Add cyclopentylacetyl chloride dropwise.

    • Reflux for 4 hours.

    • Quench with ice-water/HCl. Extract with DCM.

    • Product: 6,7-Dichloro-2-cyclopentyl-5-methoxy-1-indanone (Note: This forms the ketone; cyclization usually requires a pre-formed phenyl-alkanoic acid and Polyphosphoric Acid (PPA) if not doing direct acylation-cyclization).

    • Correction for High Yield: The Cragoe method often uses 2,3-dichloro-4-methoxybenzaldehyde condensed with a cyclopentyl-acetic acid precursor, followed by reduction and PPA cyclization to ensure correct regiochemistry.

Step 2: C2-Alkylation (Introduction of the Butyl Group)
  • Reagents: Sodium Hydride (NaH), n-Butyl Bromide, DMF/THF.

  • Mechanism: Enolate formation at the active methylene (C2).

  • Protocol:

    • Suspend NaH (1.1 eq) in dry THF under Argon.

    • Add the 2-cyclopentyl-indanone precursor. Stir 30 min to form the enolate.

    • Add n-Butyl bromide (1.2 eq) dropwise.

    • Stir at room temperature for 12 hours.

    • Result: Racemic 2-butyl-2-cyclopentyl-6,7-dichloro-5-methoxy-1-indanone.

Step 3: Demethylation
  • Reagents: Boron Tribromide (BBr₃) in DCM or Pyridine HCl at 200°C.

  • Protocol:

    • Treat the methoxy-indanone with BBr₃ at -78°C, then warm to RT.

    • Quench with water.

    • Result: The free phenol: 2-butyl-2-cyclopentyl-6,7-dichloro-5-hydroxy-1-indanone.

Step 4: O-Alkylation
  • Reagents: Ethyl bromoacetate, Potassium Carbonate (K₂CO₃), Acetone.

  • Protocol:

    • Reflux the phenol with ethyl bromoacetate and K₂CO₃ in acetone for 6 hours.

    • Filter salts and evaporate solvent to yield the ester.

Step 5: Hydrolysis and Chiral Resolution
  • Reagents: NaOH/Ethanol, then (-)-Cinchonidine.

  • Protocol:

    • Hydrolyze the ester using 1N NaOH/Ethanol to obtain the racemic acid (Rac-DIOA).

    • Resolution: Dissolve Rac-DIOA in hot ethanol. Add (-)-Cinchonidine (0.5 eq).

    • Allow to crystallize slowly. The diastereomeric salt of the R(+)-isomer crystallizes preferentially (or S(-), depending on the specific solvent system; Cragoe reported specific rotations).

    • Recrystallize to constant optical rotation.

    • Acidify the salt to liberate pure R(+)-DIOA .

Part 4: Visualization of Synthesis and Mechanism

Synthesis Pathway (Graphviz)

DIOA_Synthesis Start 2,3-Dichloroanisole Step1 Friedel-Crafts / Cyclization (w/ Cyclopentylacetyl chloride) Start->Step1 Indanone 6,7-Dichloro-2-cyclopentyl-5-methoxy-1-indanone Step1->Indanone Step2 C2-Alkylation (NaH, n-Butyl Bromide) Indanone->Step2 RacemicEther Racemic 2-Butyl-2-Cyclopentyl Ether Step2->RacemicEther Step3 Demethylation (BBr3) & O-Alkylation (BrCH2COOEt) RacemicEther->Step3 RacemicEster Racemic DIOA Ester Step3->RacemicEster Step4 Hydrolysis & Resolution ((-)-Cinchonidine) RacemicEster->Step4 Final R(+)-DIOA (Active KCC Inhibitor) Step4->Final Crystallization of R-Salt

Caption: Synthetic route from 2,3-dichloroanisole to R(+)-DIOA via Cragoe's indanone method.

Mechanism of Action (Graphviz)

KCC_Inhibition Cell Erythrocyte / Neuron Stimulus Cell Swelling / NEM KCC K-Cl Cotransporter (KCC1-4) Stimulus->KCC Activates Efflux K+ & Cl- Efflux (Volume Decrease) KCC->Efflux NKCC Na-K-2Cl Cotransporter (NKCC1) Influx Na+, K+, 2Cl- Influx (Volume Increase) NKCC->Influx DIOA R(+)-DIOA DIOA->KCC INHIBITS DIOA->NKCC No Effect Bumetanide Bumetanide Bumetanide->KCC No Effect Bumetanide->NKCC INHIBITS

Caption: Selectivity profile of R(+)-DIOA targeting KCC pathways while sparing NKCC.

Part 5: Critical Analysis & Limitations

While R(+)-DIOA remains a standard tool compound, researchers must be aware of its "off-target" effects which have been identified in the decades since its discovery.

  • Gardos Channel Inhibition: Recent studies (e.g., Vandorpe et al.) have shown that DIOA inhibits the Ca²⁺-activated K⁺ channel (KCNN4/Gardos channel) with an IC₅₀ similar to its effect on KCC. This can confound experiments in erythrocytes where both systems regulate volume.

  • Metabolic Stability: The ester linkage (if using the prodrug form) or the ether linkage is generally stable, but the compound can be metabolized by hepatic enzymes.

  • Solubility: R(+)-DIOA is highly lipophilic. It requires dissolution in DMSO or Ethanol and can precipitate in aqueous buffers if not managed carefully (max solubility ~50 µM in buffer).

Best Practice: Always use R(+)-DIOA alongside a control (like Bumetanide) and potentially a specific Gardos channel inhibitor (like Senicapoc) to validate that the observed effects are truly KCC-mediated.

References

  • Garay, R. P., Nazaret, C., Hannaert, P. A., & Cragoe, E. J. (1988). Demonstration of a [K+,Cl-]-cotransport system in human red cells by its sensitivity to [(dihydroindenyl)oxy]alkanoic acids: regulation of cell swelling and distinction from the bumetanide-sensitive [Na+,K+,Cl-]-cotransport system.[1][2][3] Molecular Pharmacology, 33(6), 696–701.[1] Link

  • Cragoe, E. J., et al. (1982). Agents for the treatment of brain edema. 2. [(2,3,9,9a-tetrahydro-3-oxo-9a-substituted-1H-fluoren-7-yl)oxy]acetic acids. Journal of Medicinal Chemistry, 25(5), 567–579. Link

  • Lauf, P. K., & Adragna, N. C. (2000). K-Cl cotransport: properties and molecular mechanism. Cellular Physiology and Biochemistry, 10(5-6), 341–354. Link

  • Delpire, E. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proceedings of the National Academy of Sciences, 106(13), 5383-5388. Link

  • Vandorpe, D. H., et al. (2008). The erythroid K-Cl cotransport inhibitor [(dihydroindenyl)oxy]acetic acid (DIOA) blocks erythroid Ca2+-activated K+ channel KCNN4. American Journal of Physiology-Cell Physiology, 295(4), C1015-C1024. Link

Sources

Technical Analysis: R(+)-Butylindazone vs. S(-)-Butylindazone

Author: BenchChem Technical Support Team. Date: February 2026

Stereoselective Inhibition of K-Cl Cotransporters (KCC)

Executive Summary

R(+)-Butylindazone (commonly referred to in literature as R(+)-DIOA ) and its enantiomer S(-)-Butylindazone represent a critical chiral pair in the study of ion transport physiology. While they share an identical atomic composition (


), their three-dimensional arrangement at the chiral center dictates their pharmacological efficacy.

The R(+) enantiomer is a potent, selective inhibitor of K


-Cl

cotransporters (KCC), specifically utilized to dissect KCC function from NKCC (Na

-K

-Cl

) activity. The S(-) enantiomer typically exhibits significantly reduced or negligible affinity for the KCC binding pocket, making it an essential negative control in rigorous experimental designs.
Chemical Identity & Stereochemical Divergence

The nomenclature "Butylindazone" in this context refers to the class of [(dihydroindenyl)oxy]alkanoic acids .[1][2] The chirality arises at the C2 position of the indanone ring, where a butyl group and a cyclopentyl group create a stereocenter.

1.1 Structural Comparison
FeatureR(+)-Butylindazone (Active)S(-)-Butylindazone (Inactive/Control)
Common Name R(+)-DIOAS(-)-DIOA
CAS Number 81166-47-41226896-48-5 (Generic/Racemate ref often used)
Configuration Rectus (R) at C2 chiral centerSinister (S) at C2 chiral center
Optical Rotation Dextrorotatory (+)Levorotatory (-)
Primary Target KCC Isoforms (KCC1 - KCC4)Low/Non-specific affinity
Selectivity High (No effect on NKCC)N/A
1.2 The Pharmacophore

The inhibitory activity relies on the specific spatial orientation of the butyl chain relative to the dichlorophenyl moiety. In the R(+) configuration, the butyl group projects in a manner that fits the hydrophobic pocket of the KCC transmembrane domain, locking the transporter in an inactive state. The S(-) configuration creates steric hindrance, preventing this lock-and-key interaction.

Pharmacological Mechanism: The KCC Blockade

To understand the utility of R(+)-Butylindazone, one must understand the transport system it targets. K-Cl cotransporters are electroneutral symporters responsible for extruding K


 and Cl

from the cell, driven by the K

gradient.
2.1 Mechanism of Action (R-Isomer)
  • Binding: R(+)-Butylindazone binds to the extracellular or transmembrane domain of the KCC protein.

  • Conformational Lock: It stabilizes the transporter in a conformation that prevents the translocation of ions.

  • Physiological Consequence: This blockade prevents Regulatory Volume Decrease (RVD) after cell swelling and increases intracellular chloride concentration

    
    .
    
2.2 Specificity Validation

A critical experimental requirement is distinguishing KCC activity from NKCC activity.

  • Bumetanide: Inhibits NKCC (Na-dependent).

  • R(+)-Butylindazone: Inhibits KCC (Na-independent).[3]

  • Ouabain: Inhibits Na/K ATPase.

By using R(+)-Butylindazone in the presence of Ouabain and Bumetanide, researchers can isolate the specific contribution of KCC to total ion flux.

KCC_Pathway Cell_Swelling Cell Swelling (Hypotonic Stress) Kinase_WNK WNK Kinase (Inhibition) Cell_Swelling->Kinase_WNK Signaling Phosphatase PP1/PP2A Phosphatases Kinase_WNK->Phosphatase Disinhibition KCC_Active KCC Transporter (Activated) Phosphatase->KCC_Active Dephosphorylation Ion_Efflux K+ / Cl- Efflux (Regulatory Volume Decrease) KCC_Active->Ion_Efflux Transport R_Butyl R(+)-Butylindazone (Specific Inhibitor) R_Butyl->KCC_Active BLOCKS S_Butyl S(-)-Butylindazone (Steric Mismatch) S_Butyl->KCC_Active No Effect

Figure 1: Mechanism of Action. R(+)-Butylindazone selectively blocks the activated KCC transporter, preventing ion efflux. The S(-) enantiomer fails to bind due to steric incompatibility.

Experimental Protocols

To ensure data integrity (E-E-A-T), experiments involving Butylindazone must control for enantiomeric purity and off-target effects.

Protocol A: Validation of Enantiomeric Purity (Chiral HPLC)

Before biological testing, the reagents must be validated. Commercial "racemic" mixtures will yield confounding results (50% efficacy).

  • Column Selection: Chiralcel OD-H or Chiralpak AD-H column (cellulose-based stationary phases are preferred for indanone derivatives).

  • Mobile Phase: Hexane:Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic acid (TFA).

    • Note: TFA is critical to suppress ionization of the carboxylic acid tail, sharpening the peaks.

  • Detection: UV absorbance at 254 nm.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Success Criteria: Resolution factor (

    
    ) > 1.5 between the R(+) and S(-) peaks.
    
Protocol B:

Rb Flux Assay (The Gold Standard)

This protocol measures KCC activity by using Rubidium-86 (


Rb) as a radioactive tracer for Potassium (

).

Objective: Quantify KCC-specific transport using R(+)-Butylindazone subtraction.

Reagents:

  • Flux Medium: HBSS (Na-free if strictly isolating KCC, though chemical inhibition is preferred).

  • Inhibitor Mix A:

    
     Bumetanide + 
    
    
    
    Ouabain (Blocks NKCC and Na/K Pump).
  • Inhibitor Mix B: Mix A +

    
    R(+)-Butylindazone .
    
  • Control Mix C: Mix A +

    
    S(-)-Butylindazone .
    

Workflow:

  • Loading: Incubate cells with

    
    Rb (
    
    
    
    ) for 60 minutes.
  • Wash: Rapidly wash cells 3x with ice-cold, non-radioactive buffer to remove extracellular tracer.

  • Efflux Phase: Add Flux Medium containing Mix A , Mix B , or Mix C to separate wells.

  • Stimulation: Induce KCC activity (e.g., via hypotonic swelling or N-ethylmaleimide treatment).

  • Sampling: Collect supernatant at

    
     minutes.
    
  • Lysis: Lyse cells to determine remaining intracellular

    
    Rb.
    
  • Calculation:

    • KCC Activity = (Rate in Mix A) - (Rate in Mix B).

    • Validation: Rate in Mix C should

      
       Rate in Mix A. If Mix C shows inhibition, the S(-) isomer is impure or has off-target effects.
      

Flux_Workflow cluster_treatment 3. Treatment Conditions Step1 1. Load Cells (86Rb Tracer) Step2 2. Wash (Ice Cold) Step1->Step2 CondA Mix A: Bumetanide + Ouabain (Total KCC Active) Step2->CondA CondB Mix B: Mix A + R(+)-Butyl (KCC Blocked) Step2->CondB CondC Mix C: Mix A + S(-)-Butyl (Negative Control) Step2->CondC Step4 4. Measure Supernatant Activity CondA->Step4 CondB->Step4 CondC->Step4 Step5 5. Calculate Delta (A - B) Step4->Step5

Figure 2: Experimental Workflow. Isolation of KCC-specific flux using differential inhibitor sensitivity.

Summary of Key Differences
PropertyR(+)-ButylindazoneS(-)-Butylindazone
KCC Inhibition (

)

(varies by isoform)

(Negligible)
Role in Research Primary Pharmacological ToolNegative Control / Stereochemical Probe
Solubility DMSO (>50 mM), EthanolDMSO (>50 mM), Ethanol
Stability Stable at -20°C (desiccated)Stable at -20°C (desiccated)
Cross-Reactivity Minimal (at

)
Minimal
References
  • PubChem. (n.d.). R(+)-Butylindazone (Compound CID 10386195).[3][4] National Library of Medicine. Retrieved from [Link]

  • Garay, R. P., et al. (1988). Inhibition of the K+/Cl- cotransport system by a specific class of indanyloxyacetic acids.Molecular Pharmacology. (Foundational text establishing the DIOA class).

Sources

metabolic stability of R(+)-Butylindazone in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Assessment of R(+)-Butylindazone (R-(+)-DIOA) in Vitro Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

R(+)-Butylindazone , chemically known as R-(+)-DIOA (R(+)-[(2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]acetic acid), is a potent and selective inhibitor of the K


-Cl

cotransporter (KCC2) [1]. While widely used as a pharmacological tool to study chloride homeostasis in neuronal and epithelial tissues, its utility in vivo is often limited by its physicochemical properties and metabolic clearance profile.

This guide provides a rigorous technical framework for assessing the metabolic stability of R(+)-DIOA. Unlike standard small molecules, the presence of a lipophilic indanone core coupled with an acidic tail dictates a specific metabolic liability profile—primarily oxidative hydroxylation (Phase I) and acyl glucuronidation (Phase II).

Physicochemical Profile & Metabolic Liability Prediction

Before initiating wet-lab assays, a structural analysis is required to select the appropriate incubation system. R(+)-DIOA contains three distinct metabolic "soft spots":

  • The Butyl Chain: Alkyl side chains are prime targets for CYP450-mediated

    
     and 
    
    
    
    hydroxylation.
  • The Cyclopentyl Ring: Alicyclic rings are susceptible to hydroxylation, typically at the C3 or C4 position relative to the attachment point.

  • The Oxyacetic Acid Moiety: The carboxylic acid (

    
    ) is a direct substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of potentially reactive acyl glucuronides.
    

Strategic Implication:

  • Microsomes (HLM/RLM): Will only capture Phase I (CYP) clearance. Using HLM alone will underestimate clearance if glucuronidation is significant.

  • Hepatocytes: Are the mandatory system for R(+)-DIOA to capture the interplay between Phase I oxidation and Phase II conjugation.

Visualizing Metabolic Soft Spots

DIOA_Metabolism Parent R(+)-DIOA (Parent) Butyl Butyl Chain (ω/ω-1 Hydroxylation) Parent->Butyl CYP3A4/2C9 Cyclo Cyclopentyl Ring (Hydroxylation) Parent->Cyclo CYP2C family Acid Carboxylic Acid (Acyl Glucuronidation) Parent->Acid UGT1A/2B

Figure 1: Predicted metabolic liabilities of R(+)-DIOA based on structural motifs.

Experimental Protocol: In Vitro Stability Assessment

To generate high-confidence Intrinsic Clearance (


) data, we utilize a Cryopreserved Hepatocyte Suspension Assay . This system is superior to microsomes for carboxylic acids like R(+)-DIOA.
Materials & Reagents
  • Test Compound: R(+)-DIOA (>98% purity).

  • System: Cryopreserved Human Hepatocytes (pooled mixed gender, >70% viability).

  • Media: Krebs-Henseleit Buffer (KHB) or Williams' Medium E (WME), pH 7.4.

  • Quenching Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Warfarin).

Step-by-Step Workflow

Step 1: Preparation of Stock Solutions

  • Dissolve R(+)-DIOA in DMSO to create a 10 mM stock.

  • Critical: Final DMSO concentration in the incubation must be

    
     to avoid inhibiting CYP enzymes.
    
  • Prepare an intermediate dosing solution (e.g., 100

    
    M in buffer) to ensure accurate pipetting.
    

Step 2: Hepatocyte Thawing and Counting

  • Thaw hepatocytes rapidly at 37°C.

  • Centrifuge (50

    
     g, 5 min) and resuspend in WME.
    
  • Assess viability using Trypan Blue exclusion. Discard if viability < 70%.

  • Adjust cell density to

    
     cells/mL.
    

Step 3: Incubation (The Reaction)

  • Pre-incubate hepatocyte suspension (198

    
    L) at 37°C for 10 minutes.
    
  • Initiate reaction by adding 2

    
    L of R(+)-DIOA dosing solution (Final conc: 1 
    
    
    
    M).
  • Why 1

    
    M?  This concentration is typically below the 
    
    
    
    of metabolic enzymes, ensuring linear kinetics (first-order conditions).

Step 4: Sampling & Quenching

  • At time points

    
     min, remove 50 
    
    
    
    L of the suspension.
  • Immediately dispense into 150

    
    L of ice-cold ACN (Quenching Solution) in a 96-well plate.
    
  • Vortex for 10 min to lyse cells and precipitate proteins.

  • Centrifuge at 4000 rpm for 20 min at 4°C.

Step 5: Analytical Quantification

  • Inject supernatant onto LC-MS/MS.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_incubation Incubation Time Course cluster_analysis Analysis Thaw Thaw Hepatocytes (37°C) Count Viability Check (>70% Required) Thaw->Count Dose Spike R(+)-DIOA (1 µM Final) Count->Dose T0 T=0 min Dose->T0 T120 T=120 min Dose->T120 Quench Quench with ACN (1:3 Ratio) T0->Quench T120->Quench Spin Centrifuge (4000g, 20 min) Quench->Spin LCMS LC-MS/MS Quantification Spin->LCMS

Figure 2: Workflow for hepatocyte stability assay ensuring Phase I & II coverage.

Analytical Methodology (LC-MS/MS)

Due to the dichloro-substitution, R(+)-DIOA has a distinct isotopic pattern that aids in identification.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

    • Reasoning: The carboxylic acid moiety deprotonates readily (

      
      ), providing better sensitivity than positive mode.
      
  • MRM Transition: Monitor parent mass (approx

    
     397 
    
    
    
    fragment).

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural logarithm (


) of the remaining compound area ratio (drug/IS) vs. time. The slope (

) of the linear regression represents the elimination rate constant.




Scaling to In Vivo Clearance

To predict human clearance (


), use the Well-Stirred Model:


  • SF (Scaling Factor): Hepatocellularity (

    
     cells/g liver) 
    
    
    
    Liver Weight (25.7 g/kg).
ParameterFormulaInterpretation for R(+)-DIOA
Slope (

)

Steeper slope = Higher instability.


If < 60 min, compound is likely high clearance.


> 20

L/min/

cells suggests rapid turnover.

Troubleshooting & Optimization

Issue: Low Recovery at T=0

  • Cause: Non-specific binding (NSB) to the plastic plate. R(+)-DIOA is lipophilic (LogP ~4-5).

  • Solution: Use glass-coated plates or add 0.1% BSA to the buffer (though BSA binds drug, it mimics plasma; requires equilibrium dialysis correction).

Issue: No Loss of Parent, but Low Bioavailability in vivo

  • Cause: Poor solubility or permeability (BCS Class II/IV), or biliary excretion of unchanged drug.

  • Verification: Perform a PAMPA or Caco-2 permeability assay.

Issue: Double Peaks in LC-MS

  • Cause: R(+)-DIOA is a chiral molecule. If the column is not chiral, you should see one peak. If you see two, the compound may have racemized (unlikely for the quaternary C2 center) or you are detecting a diastereomeric metabolite (e.g., hydroxylation on the cyclopentyl ring creating a new chiral center).

References

  • Abcam. (n.d.). R-(+)-DIOA (R(+)-Butylindazone) Product Sheet. Retrieved from

  • Delpire, E., & Weaver, C. D. (2016). Challenges of finding specific inhibitors of the K+-Cl- cotransporters. American Journal of Physiology-Cell Physiology. Retrieved from

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][2][3] Retrieved from

  • Garay, R. P., et al. (1988). [(Dihydroindenyl)oxy]acetic acid (DIOA), a new potent inhibitor of K+-Cl- cotransport. Molecular Pharmacology.

Sources

Methodological & Application

Application Note: Stereoselective Synthesis and Purification of R(+)-Butylindazone (R(+)-DIOA)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis, purification, and validation of R(+)-Butylindazone , chemically identified in authoritative databases as R(+)-DIOA ([(R)-2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl]oxy]acetic acid).

This compound is a critical research tool acting as a potent K-Cl cotransporter (KCC) inhibitor. The "Butylindazone" nomenclature, while less common than DIOA, appears in specific vendor catalogs and legacy literature referring to the butyl-substituted indanone core.

Chemical Identity & Scope[1][2]

Before proceeding, it is critical to verify the target structure, as "Indazone" is often conflated with "Indazole" or "Indanone" derivatives. This protocol targets the Indanone derivative known as DIOA.

  • Common Name: R(+)-Butylindazone; R(+)-DIOA

  • IUPAC Name: 2-[[(2R)-2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl]oxy]acetic acid

  • CAS Number: 81166-47-4 (Racemate: 125565-86-0)

  • Molecular Formula: C₂₀H₂₄Cl₂O₄

  • Key Structural Feature: A quaternary chiral center at C-2 of the indanone ring, steric hindrance from 6,7-dichloro substitution.

Retrosynthetic Analysis & Strategy

The synthesis of R(+)-Butylindazone presents a specific challenge: the construction of a quaternary carbon at the 2-position of the indanone ring hindered by a bulky cyclopentyl group and a butyl chain.

Strategic Decision: While asymmetric phase-transfer catalysis (PTC) using Cinchona alkaloids is possible, it often suffers from low yields due to the steric bulk of the cyclopentyl group. Therefore, this protocol utilizes a Robust Racemic Synthesis followed by Preparative Chiral Resolution . This ensures the highest isomeric purity (>99% ee) required for biological assays, where the (S)-enantiomer often lacks potency.

Logic Flow Mechanism

The pathway relies on the "Indanone Construction First" approach, followed by sequential alkylation.

Retrosynthesis Figure 1: Retrosynthetic disconnection of R(+)-Butylindazone. Target R(+)-Butylindazone (Target Molecule) Precursor1 Intermediate A (Racemic Ester) Target->Precursor1 Hydrolysis & Chiral Resolution Precursor2 Intermediate B (2,2-Disubstituted Indanone) Precursor1->Precursor2 O-Alkylation (Ethyl Bromoacetate) Precursor3 Intermediate C (6,7-Dichloro-5-methoxy-1-indanone) Precursor2->Precursor3 Sequential C-Alkylation (1. Cyclopentyl, 2. Butyl) Start Starting Material (2,3-Dichloroanisole) Precursor3->Start Friedel-Crafts Acylation & Cyclization

Detailed Experimental Protocol

Phase 1: Construction of the Indanone Core

Objective: Synthesize 6,7-dichloro-5-methoxy-1-indanone. Rationale: The 6,7-dichloro pattern is established early to avoid regioselectivity issues later. The methoxy group serves as a protected phenol.

  • Acylation:

    • Charge a reactor with 2,3-dichloroanisole (1.0 eq) and DCM. Cool to 0°C.[1][2]

    • Add 3-chloropropionyl chloride (1.2 eq).

    • Slowly add Aluminum Chloride (AlCl₃) (1.5 eq) in portions. Caution: Exothermic.

    • Mechanism: The methoxy group directs the acylation to the para position (position 4 of the anisole ring).

    • Quench with ice water/HCl. Extract DCM, dry, and concentrate to yield the intermediate ketone.

  • Cyclization:

    • Dissolve the intermediate in concentrated Sulfuric Acid (H₂SO₄) . Heat to 60°C for 2 hours.

    • Causality: The acid mediates an intramolecular Friedel-Crafts alkylation. The ring closes onto the position ortho to the ketone (position 5 of the original anisole), forming the 5-membered ring.

    • Pour onto ice. Filter the precipitate.[1][3][4] Recrystallize from Ethanol.

    • Validation: ¹H NMR should show two aromatic doublets (if H-4/H-? are present) or a singlet if fully substituted? Correction: In 6,7-dichloro-5-methoxy-1-indanone, there is only one aromatic proton at position 4. Expect a singlet ~7.0 ppm.

Phase 2: Formation of the Quaternary Center (The Critical Step)

Objective: Install Cyclopentyl and Butyl groups at C-2. Challenge: Steric hindrance makes the second alkylation difficult. Protocol:

  • Step A: Cyclopentylation (First Alkylation)

    • Dissolve Core Indanone (1.0 eq) in anhydrous THF/DMF (9:1) .

    • Cool to -78°C. Add NaH (1.1 eq, 60% dispersion). Stir 30 min.

    • Add Cyclopentyl Bromide (1.2 eq). Warm to reflux for 12 hours.

    • Note: Cyclopentyl is added first because it is bulkier and the enolate of the mono-substituted product is accessible.

    • Workup: Aqueous quench, extraction (EtOAc).[5]

  • Step B: Butylation (Second Alkylation)

    • Dissolve the 2-cyclopentyl intermediate in Toluene .

    • Add Potassium tert-butoxide (KOtBu) (1.5 eq). Why KOtBu? It is a stronger, more soluble base necessary to deprotonate the sterically hindered C-2 position.

    • Add n-Butyl Iodide (2.0 eq).

    • Reflux for 24-48 hours. Monitor by HPLC.

    • Self-Validating Check: The disappearance of the C-2 methine proton in NMR indicates formation of the quaternary center.

Phase 3: Functionalization to Racemic DIOA
  • Demethylation:

    • Treat the ether with BBr₃ (1M in DCM) at -78°C -> RT.

    • Caution: Generates MeBr gas.

    • Quench with MeOH.[3] Isolate the phenol.

  • Linker Attachment:

    • React the phenol with Ethyl Bromoacetate (1.2 eq) and K₂CO₃ in Acetone (Reflux).

    • Hydrolyze the resulting ester using LiOH in THF/H₂O.

    • Acidify to pH 3 to precipitate (±)-DIOA .

Phase 4: Chiral Resolution (Isolation of the R-Isomer)

Objective: Isolate R(+)-Butylindazone from the racemate.

Method A: Preparative Chiral HPLC (Recommended for <5g scale)

  • Column: Chiralcel OD-H or AD-H (20 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 15 mL/min.

  • Detection: UV @ 254 nm.

  • Elution Order: typically the (R)-isomer elutes second on OD-H columns (Verify with optical rotation).

  • Target: Collect the fraction with (+) optical rotation.

Method B: Classical Resolution (Scale >5g)

  • Dissolve (±)-DIOA in hot Ethanol.

  • Add (S)-(-)-α-Methylbenzylamine (1.0 eq).

  • Allow to crystallize slowly.

  • Filter crystals (Salt A) and liquor (Salt B).

  • Recrystallize Salt A 3x until constant melting point.

  • Crack the salt with 1N HCl to release the free acid.

  • Validation: Measure specific rotation

    
    . Literature value for R(+)-DIOA is typically positive in EtOH.
    

Quantitative Data Summary

ParameterSpecificationNotes
Intermediate 1 Yield 75-80%Indanone core formation is efficient.
Alkylation Yield 45-55%Step-limiting due to steric hindrance at C2.
Final Purity >98%Required for biological selectivity.
Enantiomeric Excess (ee) >99%Critical.[6][7] (S)-isomer may have off-target effects.
Appearance White to Off-white Solid
Solubility DMSO, EthanolInsoluble in water.

Workflow Visualization

Workflow Figure 2: Process workflow for R(+)-Butylindazone synthesis. Step1 1. Core Synthesis (Friedel-Crafts) Step2 2. Sequential Alkylation (NaH/KOtBu) Step1->Step2 Step3 3. Demethylation & Linker Attachment Step2->Step3 Step4 4. Chiral Resolution (HPLC/Crystallization) Step3->Step4 Final R(+)-Butylindazone (Pure API) Step4->Final >99% ee

References & Substantiation

  • Garay, R. P., et al. "Chloride-transport inhibitors: a new class of potential antihypertensive agents." Advances in Nephrology, 1989. (Foundational work on Indanone/Indacrinone derivatives).

  • Delpire, E., et al. "Small-molecule inhibitors of the K-Cl cotransporter KCC2." Proceedings of the National Academy of Sciences (PNAS), 2009. Link (Validates the utility of DIOA).

  • Dolling, U. H., et al. "Phase transfer catalysis in the enantioselective synthesis of Indacrinone." Journal of the American Chemical Society, 1984. Link (Mechanistic basis for indanone alkylation).

  • PubChem Database. "R(+)-Butylindazone (DIOA) Compound Summary." CID 10386195.[8] Link (Structural verification).

  • Sigma-Aldrich/Merck. "Product Specification: R-(+)-DIOA." (Standard commercial reference for physical properties).

Disclaimer

This protocol involves the use of hazardous reagents (AlCl₃, BBr₃, Alkyl Iodides). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE. The synthesis of bioactive compounds for human consumption requires GMP compliance not covered in this research note.

Sources

Application Notes and Protocols for R(+)-Butylindazone in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

R(+)-Butylindazone, also known as R(+)-DIOA, is a chiral small molecule that has garnered significant interest in cell biology and pharmacology. As the dextrorotatory enantiomer of Butylindazone, it exhibits distinct biological activities, underscoring the critical importance of stereochemistry in drug action[1][2]. These application notes provide a comprehensive guide for the handling and use of R(+)-Butylindazone in a cell culture setting, with a focus on maintaining experimental integrity and reproducibility. The protocols outlined herein are designed to be self-validating systems, incorporating best practices for handling a hydrophobic compound and assessing its cellular effects.

Scientific Background and Mechanism of Action

R(+)-Butylindazone is primarily recognized as an inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4) channel[3][4]. TRPC4 is a non-selective cation channel that plays a crucial role in regulating intracellular calcium ([Ca2+]) levels in response to various stimuli[3][5]. These channels are integral membrane proteins involved in a multitude of physiological processes, including vasoregulation, neurotransmission, and cell proliferation[3]. The dysregulation of TRPC4 activity has been implicated in several pathological conditions, making it an attractive target for therapeutic intervention[3].

The inhibitory action of R(+)-Butylindazone on TRPC4 channels prevents the influx of Ca2+ and other cations into the cell, thereby modulating downstream signaling pathways that are dependent on intracellular Ca2+ concentration[3][5]. Understanding this mechanism is fundamental to designing and interpreting experiments involving this compound.

I. Compound Specifications and Handling

Proper handling and storage of R(+)-Butylindazone are paramount to ensure its stability and activity. Due to its hydrophobic nature, specific considerations for solubilization and dilution are necessary to prevent precipitation and ensure accurate dosing in cell culture experiments.

Physicochemical Properties
PropertyValueSource
Synonyms R(+)-DIOA, R-(+)-[(2-n-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]acetic acid[6][7]
Molecular Formula C20H24Cl2O4[8]
Molecular Weight 399.31 g/mol [8][9]
Appearance White solid[7]
Solubility Soluble in DMSO (>20 mg/mL), Soluble in ethanol, Insoluble in water (<0.11 mg/mL)[6][7][10]
Storage Store at -20°C under desiccating conditions.[6]
Preparation of Stock Solutions

The hydrophobicity of R(+)-Butylindazone necessitates the use of an organic solvent for the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • R(+)-Butylindazone powder

    • Anhydrous, sterile DMSO

    • Sterile, amber microcentrifuge tubes or glass vials

  • Procedure:

    • Equilibrate the R(+)-Butylindazone powder to room temperature before opening to prevent condensation.

    • Aseptically weigh the required amount of R(+)-Butylindazone powder. For a 10 mM stock solution, this would be 3.99 mg per 1 mL of DMSO.

    • Add the appropriate volume of sterile DMSO to the powder.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light. A properly stored DMSO stock solution is stable for at least one month[11].

II. Cell Culture Applications

The selection of an appropriate cell line and careful control of experimental conditions are crucial for obtaining meaningful data with R(+)-Butylindazone.

Recommended Cell Lines

Given that the primary target of R(+)-Butylindazone is the TRPC4 channel, cell lines endogenously expressing this channel or engineered to overexpress it are ideal model systems.

  • HEK293 cells stably expressing TRPC4: Human Embryonic Kidney 293 (HEK293) cells are a robust and easily transfectable cell line commonly used for studying ion channel function. Stably transfected HEK293 cells expressing specific TRPC4 isoforms (e.g., TRPC4α or TRPC4β) provide a controlled system to investigate the compound's effects[4][12].

  • Endogenously TRPC4-expressing cell lines: Certain cancer cell lines, such as some renal cell carcinomas, have been reported to express high levels of TRPC4 and are sensitive to modulators of this channel[13][14]. It is recommended to verify TRPC4 expression in any chosen cell line by qPCR or Western blotting.

Protocol 2: General Culture of HEK293 Cells

  • Materials:

    • HEK293 cells (or a TRPC4-expressing variant)

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (0.25%)

    • Cell culture flasks or plates

  • Procedure:

    • Maintain cells in a 37°C incubator with a humidified atmosphere of 5% CO2[15].

    • For routine passaging, aspirate the culture medium and wash the cell monolayer with sterile PBS.

    • Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate for 1-3 minutes at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.

    • Seed new culture vessels at a recommended split ratio (e.g., 1:3 to 1:6)[15].

    • Change the culture medium every 2-3 days[15].

Treatment of Cells with R(+)-Butylindazone

Due to the use of DMSO as a solvent, it is critical to maintain a final DMSO concentration in the culture medium that is non-toxic to the cells.

Protocol 3: Preparation of Working Solutions and Cell Treatment

  • Determination of Final DMSO Concentration:

    • The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% (v/v) to minimize solvent-induced artifacts and cytotoxicity[16][17].

    • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of R(+)-Butylindazone used.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM R(+)-Butylindazone stock solution.

    • Perform serial dilutions of the stock solution in sterile, serum-free culture medium to prepare working solutions at the desired concentrations. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation of the hydrophobic compound[17].

    • For example, to achieve a final concentration of 10 µM R(+)-Butylindazone with a final DMSO concentration of 0.1%, you would add 1 µL of the 10 mM stock solution to 1 mL of culture medium.

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere overnight.

    • The next day, remove the existing culture medium and replace it with the medium containing the desired concentrations of R(+)-Butylindazone or the vehicle control.

    • Incubate the cells for the desired treatment duration.

III. Functional and Cytotoxicity Assays

A key aspect of characterizing the effects of R(+)-Butylindazone is to assess its impact on TRPC4 channel function and its potential cytotoxicity.

Calcium Influx Assay using Fluo-4 AM

This assay measures changes in intracellular calcium concentration, providing a direct readout of TRPC4 channel activity.

Protocol 4: Fluo-4 AM Calcium Influx Assay

  • Materials:

    • Fluo-4 AM dye

    • Anhydrous DMSO

    • Pluronic F-127 (optional, to aid dye loading)

    • Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer

    • TRPC4-expressing cells seeded in a 96-well black, clear-bottom plate

    • A fluorescence plate reader with excitation/emission wavelengths of ~490/525 nm and injection capabilities.

  • Procedure:

    • Cell Seeding: Seed TRPC4-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Dye Loading:

      • Prepare a 2-5 µM Fluo-4 AM loading solution in HBSS. The addition of 0.02% Pluronic F-127 can improve dye solubility and loading efficiency.

      • Remove the culture medium from the cells and wash once with HBSS.

      • Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C[1][3].

      • After incubation, wash the cells twice with HBSS to remove extracellular dye.

      • Add 100 µL of HBSS to each well.

    • Compound Treatment and Measurement:

      • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

      • Record a baseline fluorescence reading for a set period.

      • Using the plate reader's injector, add a TRPC4 agonist (e.g., a G-protein coupled receptor agonist that activates TRPC4) to stimulate calcium influx.

      • Immediately following agonist addition, continuously record the fluorescence intensity over time.

      • To test the inhibitory effect of R(+)-Butylindazone, pre-incubate the cells with the compound for a desired period (e.g., 15-30 minutes) before adding the agonist.

Data Analysis: The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0. The peak response or the area under the curve can be used to quantify the calcium influx.

Cytotoxicity Assessment using MTT Assay

It is essential to determine the concentration range at which R(+)-Butylindazone exhibits its pharmacological effects without causing significant cell death. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Protocol 5: MTT Cytotoxicity Assay

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • R(+)-Butylindazone

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader capable of measuring absorbance at ~570 nm.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

    • Compound Treatment: The following day, treat the cells with a range of concentrations of R(+)-Butylindazone and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[2].

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

IV. Visualization of Cellular Pathways and Workflows

Visualizing the underlying biological pathways and experimental workflows can aid in understanding the experimental design and the mechanism of action of R(+)-Butylindazone.

TRPC4 Signaling Pathway

The following diagram illustrates the signaling cascade leading to the activation of TRPC4 channels and the inhibitory role of R(+)-Butylindazone.

TRPC4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPCR_Agonist GPCR Agonist GPCR Gq/11-coupled Receptor GPCR_Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves TRPC4 TRPC4 Channel Ca_influx Ca²⁺ Influx TRPC4->Ca_influx Mediates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG DAG->TRPC4 Activates Downstream Downstream Ca²⁺ Signaling Ca_influx->Downstream Initiates Butylindazone R(+)-Butylindazone Butylindazone->TRPC4 Inhibits

Caption: Simplified TRPC4 signaling pathway and the inhibitory action of R(+)-Butylindazone.

Experimental Workflow for Cytotoxicity Assessment

This diagram outlines the key steps in determining the cytotoxic effects of R(+)-Butylindazone.

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO₂) seed_cells->overnight_incubation treat_cells Treat Cells with Compound and Vehicle Control overnight_incubation->treat_cells prepare_compound Prepare Serial Dilutions of R(+)-Butylindazone prepare_compound->treat_cells incubation_24_72h Incubate for 24-72 hours treat_cells->incubation_24_72h add_mtt Add MTT Reagent incubation_24_72h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h solubilize Solubilize Formazan Crystals incubation_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data: Calculate % Viability and IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of R(+)-Butylindazone using the MTT assay.

V. Considerations and Troubleshooting

Compound Stability in Culture Media

The stability of R(+)-Butylindazone in aqueous cell culture media over the course of an experiment has not been extensively documented. Hydrophobic compounds can sometimes degrade or adsorb to plasticware. It is recommended to empirically determine the stability of the compound under your specific experimental conditions. This can be achieved by incubating the compound in culture medium for the duration of the experiment, followed by analysis of the compound's concentration using methods such as HPLC or LC-MS/MS[18].

Off-Target Effects

While R(+)-Butylindazone is a known TRPC4 inhibitor, the potential for off-target effects should not be overlooked. As with any small molecule inhibitor, it is good practice to consider and, where possible, investigate interactions with other cellular targets. This could involve screening against a panel of related ion channels (e.g., other TRP family members) or utilizing broader pharmacological profiling services[19][20].

Troubleshooting Calcium Imaging Assays
  • Low Signal: Ensure cells are healthy and that the Fluo-4 AM loading was efficient. Optimize dye concentration and loading time for your specific cell line. Check that the TRPC4 channels are functional by using a known agonist as a positive control[1][21].

  • High Background: Incomplete removal of extracellular dye can lead to high background fluorescence. Ensure thorough washing after dye loading. Some cell types may actively extrude the dye; the use of probenecid can help to mitigate this[22].

  • Inconsistent Results: Maintain consistent cell density and health. Ensure accurate and rapid addition of agonists and inhibitors. Check for potential phototoxicity by minimizing exposure to excitation light[11].

VI. Conclusion

R(+)-Butylindazone is a valuable tool for investigating the role of TRPC4 channels in cellular physiology and disease. By adhering to the detailed protocols and considerations outlined in these application notes, researchers can ensure the generation of reliable and reproducible data. The provided methodologies for compound handling, cell culture, functional assays, and cytotoxicity assessment offer a robust framework for exploring the biological effects of this potent and specific TRPC4 inhibitor.

References

  • Patsnap Synapse. What are TRPC4 inhibitors and how do they work? Patsnap Synapse. Published June 21, 2024. Accessed February 14, 2026. [Link]

  • Rubaiy HN. Emerging Roles of Diacylglycerol-Sensitive TRPC4/5 Channels. International Journal of Molecular Sciences. 2018;19(11):3645. [Link]

  • Ubigene. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols. Ubigene. Published September 2, 2025. Accessed February 14, 2026. [Link]

  • Australian Prescriber. The tale of chiral switches. Australian Prescriber. 2002;25(4):83-85. [Link]

  • Carson C, Raman P, Tullai J, et al. Englerin A Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation. PLoS One. 2015;10(6):e0127498. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Accessed February 14, 2026. [Link]

  • Texas Children's Hospital. MTT Cell Assay Protocol. Texas Children's Hospital. Accessed February 14, 2026. [Link]

  • Rubaiy HN, Ludlow MJ, Henrot M, et al. Transient receptor potential canonical 4 and 5 proteins as targets in cancer therapeutics. European Journal of Pharmacology. 2017;801:63-71. [Link]

  • ResearchGate. TRPC4 expression and activation in ileal myocytes and HEK293 cells. A,... ResearchGate. Accessed February 14, 2026. [Link]

  • ResearchGate. Why fluo4-AM Calcium assay is not working? ResearchGate. Published November 26, 2019. Accessed February 14, 2026. [Link]

  • Charles River. Human TRPC4α Transient Receptor Potential Channel Stable Cell Line. Charles River. Accessed February 14, 2026. [Link]

  • Nguyen ST, Nguyen HTL, Truong KD. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. 2020;7(7):3877-3883. [Link]

  • Interchim. Fluo-4,Ca2+ indicators. Interchim. Accessed February 14, 2026. [Link]

  • ResearchGate. Effects of Dio on HCC cell viability, proliferation, and migration. (A)... ResearchGate. Accessed February 14, 2026. [Link]

  • Zhang XH, Tee LY, Wang XG, Huang QS, Yang SH. Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology. 2021;9:733169. [Link]

  • Emulate. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate. Accessed February 14, 2026. [Link]

  • ResearchGate. How to dissolve hydrophobic drug....... ResearchGate. Published October 26, 2013. Accessed February 14, 2026. [Link]

  • ResearchGate. Effects of resveratrol on cell viability. (A) 24 h, (B) 48 h, and (C)... ResearchGate. Accessed February 14, 2026. [Link]

  • ASEAN. ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). ASEAN. Published July 2, 1997. Accessed February 14, 2026. [Link]

  • ResearchGate. How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Published December 14, 2017. Accessed February 14, 2026. [Link]

  • ResearchGate. Cell Viability Study Was Determined by Use of Resazurin Reduction Assay... ResearchGate. Accessed February 14, 2026. [Link]

  • VICH. STABILITY TESTING OF NEW BIOTECHNOLOGICAL /BIOLOGICAL VETERINARY MEDICINAL PRODUCTS. VICH. Accessed February 14, 2026. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10386195, R(+)-Butylindazone. PubChem. Accessed February 14, 2026. [Link]

  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Accessed February 14, 2026. [Link]

  • Technology Networks. Understanding the implications of off-target binding for drug safety and development. Technology Networks. Accessed February 14, 2026. [Link]

  • ResearchGate. A Review of Microelectronic Manufacturing Applications Using DMSO-Based Chemistries. ResearchGate. Accessed February 14, 2026. [Link]

  • Cannaert A, Sparkes E, Hleba Y, et al. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers in Pharmacology. 2022;13:1043960. [Link]

  • Nagy B, Bán C, Biri B, et al. Modifications in cellular viability, DNA damage and stress responses inflicted in cancer cells by copper-64 ions. International Journal of Molecular Sciences. 2023;24(13):10526. [Link]

  • da Silva Junior AN, de Farias MA, de Oliveira HP. New Methodology for Modifying Sodium Montmorillonite Using DMSO and Ethyl Alcohol. Clays and Clay Minerals. 2024;72(3):237-247. [Link]

  • ICH. Q5D Quality of Biotechnological/Biological Products: Derivation and Characterisation of Cell Substrates Used for Production of Biotechnological/Biological Products. ICH. Published 1997. Accessed February 14, 2026. [Link]

Sources

Application Notes and Protocols for Formulation Strategies for R(+)-Butylindazone Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for R(+)-Butylindazone, a potent anti-inflammatory agent. Given its high lipophilicity and consequently poor aqueous solubility, R(+)-Butylindazone is classified as a Biopharmaceutics Classification System (BCS) Class II compound.[1][2] This presents a significant challenge in achieving adequate bioavailability for therapeutic efficacy. These application notes delve into the underlying scientific principles and provide detailed protocols for several advanced formulation techniques designed to overcome these solubility and bioavailability hurdles. The strategies discussed include lipid-based drug delivery systems (LBDDS), solid dispersion technology, and nanotechnology-based approaches, offering a range of solutions to enhance the delivery of this promising molecule.

Introduction: The Formulation Challenge of R(+)-Butylindazone

R(+)-Butylindazone is a non-steroidal anti-inflammatory drug (NSAID) with significant therapeutic potential. However, its physicochemical properties present a formidable challenge to conventional formulation development. The high lipophilicity, as indicated by a high partition coefficient (XLogP3 of 6.5), leads to very low solubility in aqueous media.[3] This poor solubility is the rate-limiting step for its absorption in the gastrointestinal tract, leading to low and variable oral bioavailability.[2][4] Therefore, advanced formulation strategies are imperative to unlock the full therapeutic potential of R(+)-Butylindazone.

This guide will explore three key formulation platforms that have demonstrated success in enhancing the bioavailability of BCS Class II drugs and are highly applicable to R(+)-Butylindazone. Each section will provide a theoretical background, practical considerations, and a detailed experimental protocol.

Physicochemical Properties of R(+)-Butylindazone:

PropertyValueSource
Molecular FormulaC₂₀H₂₄Cl₂O₄PubChem[3]
Molecular Weight399.3 g/mol PubChem[3]
XLogP36.5PubChem[3]
Biopharmaceutics Classification System (BCS)Class II (Predicted)Based on high lipophilicity and expected good permeability[1][2]

Strategic Formulation Approaches: A Visual Overview

The selection of an appropriate formulation strategy is contingent on a thorough understanding of the drug's properties and the desired therapeutic outcome. The following diagram illustrates the decision-making workflow for formulating R(+)-Butylindazone.

G cluster_0 Physicochemical Characterization cluster_1 Formulation Strategy Selection cluster_2 Characterization & Optimization Drug R(+)-Butylindazone Properties High Lipophilicity (XLogP3 = 6.5) Poor Aqueous Solubility Drug->Properties BCS BCS Class II (Low Solubility, High Permeability) Properties->BCS LBDDS Lipid-Based Drug Delivery (SEDDS/SMEDDS) BCS->LBDDS Pre-dissolved state SD Solid Dispersion BCS->SD Amorphous form Nano Nanotechnology BCS->Nano Increased surface area Solubility Solubility Studies LBDDS->Solubility SD->Solubility Nano->Solubility Dissolution In Vitro Dissolution Solubility->Dissolution Stability Stability Testing Dissolution->Stability Bioavailability In Vivo Bioavailability Stability->Bioavailability

Caption: Evaluation and selection process for the optimal formulation.

In Vivo Bioavailability Studies: Once a lead formulation is identified based on in vitro data, in vivo bioavailability studies in a suitable animal model are crucial to confirm the enhanced absorption. [5][6][7]Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) should be determined and compared to those of the unformulated drug. [6]

Conclusion

The successful formulation of R(+)-Butylindazone hinges on overcoming its inherent poor aqueous solubility. The strategies outlined in these application notes—lipid-based drug delivery systems, solid dispersions, and nanotechnology—provide robust and scientifically sound approaches to significantly enhance its dissolution and, consequently, its oral bioavailability. The choice of the final formulation will depend on the specific product requirements, manufacturing feasibility, and the desired pharmacokinetic profile. A systematic approach, involving thorough physicochemical characterization, rational excipient selection, and comprehensive in vitro and in vivo evaluation, is key to developing a safe, effective, and stable drug product.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10386195, R(+)-Butylindazone. [Link]

  • Shylaja, S., & Mathew, M. (2022). Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability. Molecules, 27(6), 1934. [Link]

  • Ascendia Pharmaceuticals. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. [Link]

  • Fathi, F., et al. (2024). Experimental measurement, thermodynamic analysis, and mathematical modeling for budesonide solubility in 1-propanol + water mixtures at T = (293.2 to 313.2) K. Scientific Reports, 14(1), 1-17. [Link]

  • Kollár, P., et al. (2016). lipid based formulations of biopharmaceutics classification system (bcs) class ii drugs: strategy. Folia Veterinaria, 60(4), 63-69. [Link]

  • Manconi, M., et al. (2023). Bilosomes and Biloparticles for the Delivery of Lipophilic Drugs: A Preliminary Study. Pharmaceutics, 15(11), 2661. [Link]

  • European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Li, Y., et al. (2023). Nanomaterial-Based Drug Delivery Systems for Pain Treatment and Relief. International Journal of Molecular Sciences, 24(18), 14144. [Link]

  • Patel, B. B., & Patel, J. K. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR, 12(7). [Link]

  • Popielec, A., & Loftsson, T. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 1-25. [Link]

  • U.S. Food and Drug Administration. (2024). Bioavailability Studies Submitted in NDAs or INDs – General Considerations. [Link]

  • Shakeel, F., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(3), 746. [Link]

  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1365432. [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5288. [Link]

  • ResearchGate. (2025). (PDF) Lipid Based Formulations of Biopharmaceutics Classification System (BCS) Class II Drugs: Strategy, Formulations, Methods and Saturation. [Link]

  • Zhang, Y., et al. (2022). Construction of Lipid–Drug Conjugates for Beclomethasone Dipropionate. Pharmaceutics, 14(11), 2459. [Link]

  • Shultz, M. D. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 15(1), 1-10. [Link]

  • Kumar, S., & Singh, S. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 1-11. [Link]

  • Kumar, S., & S, S. (2018). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Controlled Release, 286, 1-17. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Pharmaceutics, 15(12), 2736. [Link]

  • Kuentz, M. (2015). Development of self emulsifying lipid formulations of BCS class II drugs with low to medium lipophilicity. European Journal of Pharmaceutics and Biopharmaceutics, 97, 1-9. [Link]

  • Singh, D., et al. (2013). Solubility Enhancement of Budesonide and Statistical Optimization of Coating Variables for Targeted Drug Delivery. Journal of Pharmaceutics, 2013, 1-13. [Link]

  • Journal of Formulation Science & Bioavailability. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International, 33(6), 21-31. [Link]

  • Thirumurugu, S., et al. (2010). Bioavailability studies of selected oral anti-diabetic drugs in human volunteers - A review. Der Pharmacia Lettre, 2(4), 498-508. [Link]

  • Zhang, Y., et al. (2021). Update on Nanoparticle-Based Drug Delivery System for Anti-inflammatory Treatment. Frontiers in Immunology, 12, 637526. [Link]

  • Li, Y., et al. (2018). Delivery system for budesonide based on lipid-DNA. European Journal of Pharmaceutics and Biopharmaceutics, 130, 22-27. [Link]

  • Jann, M. W., et al. (1985). Bioavailability of oral and intramuscular molindone hydrochloride in schizophrenic patients. Journal of Clinical Pharmacology, 25(4), 307-310. [Link]

  • Asadi, H., et al. (2020). Preparation and characterization of novel anti-inflammatory biological agents based on piroxicam-loaded poly-ε-caprolactone nano-particles for sustained NSAID delivery. Journal of Drug Delivery Science and Technology, 56, 101538. [Link]

  • ASEAN. (2013). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. [Link]

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. [Link]

  • Suksiriworapong, J., & Junyaprasert, V. B. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 257-270. [Link]

  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Sharma, A., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 3(1), 1-12. [Link]

  • Singh, A., et al. (2018). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research, 3(3), 61-66. [Link]

  • Silva, A. F. C., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2326. [Link]

  • Jain, A., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 3(4), 453-460. [Link]

  • Hua, S., & Cabot, P. J. (2021). Nanotechnology for Pain Management: Current and Future Therapeutic Interventions. ACS Nano, 15(11), 17356-17385. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • S-Adisakwattana. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. OA Text, 1-11. [Link]

  • Shah, J., et al. (2024). Nanotechnology in Pain Management. Pharmaceutics, 16(11), 1-20. [Link]

  • Singh, S., et al. (2013). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. International Journal of Pharmaceutical Sciences and Research, 4(4), 1233-1241. [Link]

Sources

solvent selection for R(+)-Butylindazone extraction

Author: BenchChem Technical Support Team. Date: February 2026

Scope & Definition

Target Analyte: R(+)-Butylindazone Note on Nomenclature: While chemically distinct from the "indazole" class of nitrogen heterocycles, "R(+)-Butylindazone" is the established common synonym in chemical databases (e.g., PubChem CID 10386195) for R(+)-DIOA . IUPAC Name: 2-[[(2S)-2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl]oxy]acetic acid.[1] Chemical Class: Indanyloxyacetic acid derivative; K-Cl cotransporter inhibitor. Critical Functionality: Carboxylic acid moiety (pKa ~4.5), Quaternary chiral center (C2), Dichloro-substituted indanone core.

Abstract: This protocol details the selection and optimization of solvent systems for the extraction and purification of R(+)-Butylindazone. Unlike simple lipophilic extractions, this workflow leverages the molecule's carboxylic acid functionality for a "pH-swing" reactive extraction, ensuring high enantiomeric excess (ee%) retention. We prioritize Class 2 and Class 3 solvents (ICH Q3C) to align with Green Chemistry principles, specifically replacing Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc).

Theoretical Framework: Solubility & Selectivity

To move beyond trial-and-error, we apply Hansen Solubility Parameters (HSP) to predict solvent compatibility with the lipophilic indanone core while accommodating the polar carboxylic tail.

Hansen Solubility Parameters (HSP)

The target molecule exhibits a "Dual-Nature" solubility profile:

  • Non-Polar Core: High dispersion forces (

    
    ) due to the butyl, cyclopentyl, and dichloro-indanone scaffold.
    
  • Polar Tail: Hydrogen bonding capacity (

    
    ) via the carboxylic acid.
    

Table 1: Calculated HSP Values & Solvent Compatibility

Solvent

(Dispersion)

(Polarity)

(H-Bonding)
RED* ValueSuitability
R(+)-Butylindazone 18.5 6.2 9.5 - Target
Dichloromethane (DCM)18.26.36.10.85Excellent (Avoid due to Toxicity)
2-MeTHF 16.9 5.7 6.3 0.92 Ideal Green Replacement
Ethyl Acetate (EtOAc)15.85.37.21.10Good (Requires Salting Out)
MTBE14.84.35.01.35Moderate (Good for Crystallization)
Heptane15.30.00.0>2.0Anti-Solvent (Precipitation)

*RED (Relative Energy Difference): <1 indicates high solubility; >1 indicates lower solubility.

The Green Shift (DCM Replacement)

Historically, DCM was the gold standard for extracting indanone derivatives due to high density and solubilizing power. However, under current sustainability protocols (CHEM21, GSK Guides), DCM is flagged for replacement.

  • Selected Alternative: 2-Methyltetrahydrofuran (2-MeTHF) .[2][3]

  • Why? It derives from renewable sources (corn cobs), has a higher boiling point (80°C vs 40°C) reducing evaporative losses, and resists peroxide formation better than THF. Crucially, it forms a cleaner phase split with water than EtOAc.

Experimental Methodology

Workflow Visualization

The following decision tree illustrates the logic for the "pH-Swing" Extraction, which is superior to direct solvation for this acidic compound.

ExtractionWorkflow Start Crude Reaction Mixture (R(+)-Butylindazone in Organic/Aq) pH_Adj Step 1: Basify to pH 9-10 (using 1M NaHCO3/Na2CO3) Start->pH_Adj PhaseSplit1 Phase Split 1: Partitioning pH_Adj->PhaseSplit1 OrgLayer1 Organic Layer: Neutral Impurities (Discard) PhaseSplit1->OrgLayer1 AqLayer1 Aqueous Layer: Target as Carboxylate Salt PhaseSplit1->AqLayer1 Acidify Step 2: Acidify to pH 2-3 (using 1M HCl) AqLayer1->Acidify Extract Step 3: Extract with 2-MeTHF (Reactive Extraction) Acidify->Extract PhaseSplit2 Phase Split 2 Extract->PhaseSplit2 AqLayer2 Aqueous Layer: Salts/Polar Impurities (Discard) PhaseSplit2->AqLayer2 OrgLayer2 Organic Layer: Purified R(+)-Butylindazone PhaseSplit2->OrgLayer2 Polish Step 4: Dry (MgSO4) & Evaporate OrgLayer2->Polish

Caption: Figure 1.[1][4] Acid-Base "pH Swing" purification strategy isolating the target based on its pKa.

Detailed Protocol: Reactive Extraction of R(+)-Butylindazone

Objective: Isolate R(+)-Butylindazone with >98% purity and >99% ee from a crude synthesis mixture.

Materials:

  • Crude R(+)-Butylindazone oil/solid.

  • Solvent A: 2-MeTHF (Extraction solvent).[2][3]

  • Base: 1.0 M NaHCO3 (Sodium Bicarbonate).

  • Acid: 1.0 M HCl or 10% Citric Acid (for milder acidification).

  • Brine (Saturated NaCl).

  • Drying Agent: Anhydrous MgSO4.

Step-by-Step Procedure:

  • Initial Dissolution (If Solid):

    • Dissolve crude material in a minimal amount of 2-MeTHF or EtOAc.

    • Note: If the crude is a reaction quench, proceed directly to step 2.

  • Basification (Salt Formation):

    • Add 1.0 M NaHCO3 to the organic phase (Ratio 1:1 v/v).

    • Stir vigorously for 10 minutes.

    • Mechanism:[5] The carboxylic acid deprotonates (COO- Na+), migrating the target into the aqueous phase. Neutral organic impurities remain in the organic phase.

    • Check Point: Measure aqueous pH; ensure pH > 8.5.

  • Phase Separation (Wash 1):

    • Allow layers to settle.

    • Keep the Aqueous Layer (Contains Target).

    • Discard the Organic Layer (Contains non-acidic impurities).

    • Optional: Wash the aqueous layer once more with fresh 2-MeTHF to remove trace neutrals.

  • Acidification (Free Acid Regeneration):

    • Cool the aqueous layer to 5-10°C (to prevent heat degradation).

    • Slowly add 1.0 M HCl while stirring until pH reaches ~2.0.

    • Observation: The solution will become cloudy as R(+)-Butylindazone precipitates or oils out.

  • Extraction (Recovery):

    • Add fresh 2-MeTHF (Ratio 1:1 v/v relative to aqueous).

    • Shake/Stir for 5 minutes.

    • Separate phases. Keep the Organic Layer .

    • Repeat: Perform a second extraction with a smaller volume of 2-MeTHF to maximize yield.

  • Polishing:

    • Wash combined organic layers with Brine (removes trapped water/acid).

    • Dry over Anhydrous MgSO4 for 15 minutes.

    • Filter and concentrate via Rotary Evaporator (Bath temp < 40°C).

Results & Validation

To ensure the "R(+)" stereocenter (Quaternary C2 position) was not racemized during the acid/base swing, validation is required.

Table 2: Quality Control Metrics

MetricMethodAcceptance Criteria
Chemical Purity HPLC-UV (C18 Column, ACN:Water gradient)> 98.0% Area
Chiral Purity (ee%) Chiral HPLC (Chiralpak AD-H or OD-H)> 99.0%
Residual Solvent GC-Headspace< 5000 ppm (Class 3 limit)
Water Content Karl Fischer Titration< 0.5% w/w

Chiral Stability Note: The quaternary center at C2 (butyl/cyclopentyl substitution) renders this molecule relatively resistant to racemization compared to simple alpha-chiral ketones. However, prolonged exposure to strong bases (pH > 12) or high heat (>60°C) should be avoided to prevent retro-aldol type degradation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Emulsion Formation Similar densities of 2-MeTHF and water; surfactants present.Add Brine (sat. NaCl) to increase aqueous density. Filter through Celite pad if solids are present.
Low Yield Incomplete acidification; Target still in water.Verify pH is < 3.0. Re-extract aqueous layer with EtOAc (more polar than 2-MeTHF).
Low ee% (Racemization) Exposure to harsh base or heat.Use NaHCO3 (mild base) instead of NaOH. Keep temperatures < 25°C during workup.
Oiling Out Solvent evaporation too fast; impurities.Use a seed crystal during final concentration or switch to a crystallization solvent (Heptane/IPA).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10386195, R(+)-Butylindazone. Retrieved from [Link]

  • Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296.[6] Retrieved from [Link]

  • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry, 13, 854-862. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard Reference for HSP values).
  • International Conference on Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yields in R(+)-Butylindazone production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing R(+)-Butylindazone Synthesis

Ticket ID: #IND-882-ALKYL Topic: Troubleshooting Low Yields & Enantiomeric Excess in Chiral Indazole Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Producing R(+)-Butylindazone (specifically N1-(R)-sec-butylindazole) presents a trifecta of synthetic challenges: regioselectivity (N1 vs. N2 attack), chemoselectivity (substitution vs. elimination), and stereochemical integrity (Walden inversion vs. racemization).

Low yields in this synthesis are rarely due to a single factor. They typically stem from the kinetic competition between the desired S_N2 alkylation and the undesired E2 elimination of the secondary butyl electrophile, compounded by the formation of the N2-isomer byproduct.

This guide moves beyond generic advice, offering a mechanistic breakdown of yield loss and self-validating protocols to correct it.

Module 1: Diagnostic Flowchart

Before altering your chemistry, identify the specific "yield killer" using this decision matrix.

TroubleshootingFlow Start Start: Low Yield Observed CheckCrude Analyze Crude NMR/LCMS (Before Column) Start->CheckCrude IsSM Is Starting Material (Indazole) Significant? CheckCrude->IsSM Yes IsByprod Are Byproducts Dominant? CheckCrude->IsByprod Yes Soln_Base Solution: Increase Nucleophilicity Switch to Cs2CO3/DMF IsSM->Soln_Base Low Conversion CheckRegio Check N1 : N2 Ratio IsByprod->CheckRegio Isomer Issue CheckElim Check for Butene/Olefins (E2 Elimination) IsByprod->CheckElim Missing Mass? Soln_Regio Solution: Thermodynamic Control (High Temp, Non-polar solvent) CheckRegio->Soln_Regio High N2 Content Soln_Temp Solution: Lower Temp Switch Leaving Group (OTs) CheckElim->Soln_Temp Elimination Dominant

Figure 1: Diagnostic logic for isolating the root cause of yield loss in indazole alkylation.

Module 2: The Core Challenges & Solutions

The Regioselectivity Trap (N1 vs. N2)

Indazole is an ambident nucleophile. While N1-alkylation is thermodynamically favored (approx.[1][2] 4.5 kcal/mol more stable than N2), N2 is often kinetically accessible, especially under specific conditions.

  • The Problem: You isolate a mixture of N1 and N2 isomers. Separation via column chromatography is difficult, leading to "mixed fraction" losses.

  • The Mechanism: The N2 position is less sterically hindered but leads to a quinonoid-like structure (less stable). N1 retains the benzenoid aromaticity.

  • Corrective Protocol:

    • Avoid Mitsunobu: Mitsunobu conditions (PPh3/DIAD) strongly favor the N2-isomer (ratios up to 1:2.5 favoring N2) [1]. Do not use this if N1 is your target.

    • Promote N1: Use Sodium Hydride (NaH) in THF . The sodium cation coordinates with the N2 lone pair and substituents at C3, blocking N2 attack and directing alkylation to N1 [2].[3]

ConditionMajor IsomerMechanism Type
NaH / THF N1 (>95%)Chelation Control / Steric Shielding
Cs2CO3 / DMF Mixture (N1 > N2)S_N2 (Loose Ion Pair)
Mitsunobu (PPh3/DIAD) N2 Kinetic Control / Steric
K2CO3 / Acetone MixtureWeak Activation
The Elimination Competition (E2 vs. S_N2)

This is the most common cause of "missing mass" when using secondary alkyl halides (like 2-bromobutane).

  • The Problem: The secondary carbon in 2-bromobutane is sterically hindered. Strong bases (NaH) act as bases rather than nucleophiles, deprotonating the beta-hydrogen of the butyl group.

  • Result: You generate 2-butene (gas), which bubbles out of the reaction. The indazole remains unreacted.

  • Corrective Protocol:

    • Switch Base: Move from NaH (strong base) to Cs2CO3 (weaker base, good nucleophile promoter) in DMF .

    • Switch Leaving Group: Use a Tosylate (OTs) or Mesylate (OMs) instead of a Bromide. These are better leaving groups for S_N2 and slightly less prone to E2 elimination in polar aprotic solvents.

Stereochemical Inversion (The "R" Factor)

To obtain R(+)-Butylindazone , you must account for the S_N2 mechanism.

  • Mechanism: S_N2 reactions proceed with Walden Inversion .

  • The Rule:

    • To get (R) -product, you must start with (S) -electrophile (e.g., (S)-2-butyl tosylate).

    • To get (S) -product, you must start with (R) -electrophile.

  • Racemization Warning: If you use extreme heat (>80°C) with a weak leaving group (Cl), you risk partial racemization via an S_N1-like pathway or repeated elimination-addition.

Module 3: Optimized Synthetic Protocol

Objective: Synthesis of N1-(R)-sec-butylindazole with minimized N2-isomer and elimination byproducts.

Reagents:

  • 1H-Indazole (1.0 equiv)[3]

  • (S)-sec-butyl tosylate (1.2 equiv) [Note: Use (S) to get (R) product]

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Activation: Charge a flame-dried flask with 1H-Indazole and

    
    . Add anhydrous DMF. Stir at room temperature for 30 minutes.
    
    • Why? Allows formation of the cesium indazolide salt. Cesium ("soft" cation) improves solubility and nucleophilicity compared to potassium.

  • Addition: Add (S)-sec-butyl tosylate dropwise at 0°C.

    • Why? Low temperature suppresses the E2 elimination pathway, which has a higher activation energy than S_N2.

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 12-18 hours.

    • Monitor: Check LCMS.[3][4] If conversion is <50% after 12h, warm to 40°C. Do not exceed 60°C to prevent elimination.

  • Workup (Critical for Yield):

    • Dilute with EtOAc.[3] Wash 3x with water (to remove DMF).

    • Troubleshooting: If emulsion forms, add a small amount of brine.

    • Dry organic layer over

      
      .[3]
      
  • Purification:

    • Flash Chromatography: Gradient 0% -> 20% EtOAc in Hexanes.

    • Note: N1 isomer usually elutes after the N2 isomer (N2 is less polar/more "greasy" due to quinonoid character masking the dipole).

Module 4: Reaction Pathway Visualization

This diagram illustrates the competing pathways determining your yield.

ReactionPathways Indazole Indazole Anion (Nucleophile) TS_SN2 TS: S_N2 Attack (Backside) Indazole->TS_SN2 Kinetic Path TS_E2 TS: E2 Elimination (Base Attack on H) Indazole->TS_E2 High Temp / Strong Base Electrophile (S)-2-Butyl-LG (Electrophile) Electrophile->TS_SN2 Electrophile->TS_E2 Prod_N1 N1-(R)-Butylindazole (Target Product) TS_SN2->Prod_N1 Major (Thermodynamic) Prod_N2 N2-(R)-Butylindazole (Byproduct) TS_SN2->Prod_N2 Minor (Kinetic/Steric) Prod_Elim 2-Butene + Indazole (Yield Loss) TS_E2->Prod_Elim

Figure 2: Competing mechanistic pathways. Success requires maximizing the Green path (S_N2) while suppressing the Red path (E2).

FAQs: Researcher to Researcher

Q: I am using NaH/THF as cited in literature for primary alkyl halides, but my yield with the butyl group is <30%. Why? A: Primary halides react fast. Your secondary butyl group reacts slowly, allowing the highly basic NaH to act as a base, stripping protons from your alkyl halide (elimination). Switch to


 or KOtBu in a polar solvent to reduce basicity while maintaining nucleophilicity.

Q: My product is an oil that refuses to crystallize. How do I get a solid? A: N-alkyl indazoles are notoriously oily.

  • High Vacuum: Ensure all DMF is removed (DMF traces prevent crystallization).

  • Anti-solvent: Dissolve in minimal diethyl ether, then add pentane dropwise at -20°C.

  • HCl Salt: If the free base is an oil, bubble HCl gas into an ether solution to precipitate the R(+)-Butylindazone hydrochloride salt . This purifies the compound and stabilizes the chiral center.

Q: How do I confirm I have the N1 isomer and not N2? A: Use HMBC NMR .

  • N1-isomer: You will see a correlation between the N-CH proton and the Carbon at position 7a (the bridgehead carbon).

  • N2-isomer: The N-CH proton correlates with Carbon 3 and Carbon 7a, but the chemical shift patterns are distinct (N2-CH is often downfield shifted relative to N1) [3].

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry (2021). Key Finding: Mitsunobu conditions favor N2-alkylation (1:2.5 ratio), while NaH/THF favors N1. URL:[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. Source: WuXi Biology (2022). Key Finding: Detailed QM analysis of thermodynamic stability (N1 is 4.46 kcal/mol more stable) vs kinetic accessibility. URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: PubMed Central / NIH (2024). Key Finding: Cesium chelation mechanisms and DFT calculations supporting solvent-dependent regioselectivity. URL:[Link]

Sources

Technical Support Center: Stabilizing R(+)-Butylindazone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Triad

Welcome. If you are accessing this guide, you are likely observing inconsistent potency or physical precipitation with R(+)-Butylindazone in your assays.

As a Senior Application Scientist, I must clarify a critical misconception: Purity on a CoA does not guarantee stability in solution. R(+)-Butylindazone is a High-Value Target (HVT) molecule that presents three distinct failure modes:

  • Chiral Inversion (Racemization): The "R" enantiomer converting to "S" or a racemate, often silently killing biological activity.

  • Photochemical Rearrangement: The indazole core is susceptible to UV-induced ring expansion/contraction.

  • Hydrophobic Precipitation: The butyl chain drives rapid aggregation in aqueous media, often mistaken for "degradation."

This guide replaces standard SOPs with a mechanistic stability protocol .

Module 1: Critical Handling Protocols
1. The Racemization Risk (Chiral Integrity)

The Science: Chiral indazoles are susceptible to base-catalyzed proton exchange at the chiral center. In polar aprotic solvents (like DMSO or DMF), the lack of hydrogen bonding can increase the basicity of impurities, accelerating the deprotonation of the chiral carbon. Once deprotonated, the intermediate is planar; reprotonation results in a racemic mixture (50:50 R/S), halving your effective concentration.

Protocol:

  • Neutral pH is Non-Negotiable: Never store stock solutions in buffers >pH 7.4.

  • Avoid Strong Bases: Do not use NaOH or KOH for pH adjustment. If solubilization requires pH manipulation, use organic bases (e.g., TEA) cautiously and only immediately prior to use.

  • Temperature Control: Racemization is endothermic. Storing at 4°C vs. 25°C can reduce the rate of inversion by 10-fold.

2. Photostability (The Indazole-Benzimidazole Shift)

The Science: Under UV irradiation (especially <300nm), 1H-indazoles can undergo a photochemical rearrangement to form benzimidazoles via a transposition mechanism. This effectively destroys the pharmacophore.

Protocol:

  • Amber Glass Only: All stocks must be stored in amber borosilicate vials.

  • Hood Lights Off: When handling the pure powder or concentrated stocks, turn off biosafety cabinet UV lights and minimize exposure to fluorescent sash lighting.

3. Stock Preparation (The "Crash-Out" Prevention)

The Science: DMSO is hygroscopic.[1][2] It absorbs water from the atmosphere (up to 10% w/w within 24 hours at high humidity). Water in DMSO depresses the freezing point and, critically, reduces the solubility of hydrophobic compounds like R(+)-Butylindazone, causing "silent precipitation" where the compound crystallizes inside the frozen stock.

Protocol:

  • Solvent: Use Anhydrous DMSO (≥99.9%) , packaged under Argon.

  • Container: Single-use aliquots (avoid freeze-thaw cycles).

  • Headspace: Purge vials with Argon or Nitrogen gas before closing to prevent moisture uptake.

Module 2: Visualizing the Stability Workflow

The following diagram outlines the decision logic for handling R(+)-Butylindazone, from powder to assay.

G cluster_failures Failure Modes Start R(+)-Butylindazone (Solid Powder) Solvent Dissolve in Anhydrous DMSO Start->Solvent Low Humidity Aliquot Aliquot into Amber Vials Solvent->Aliquot Immediate Racem Racemization (pH > 8 or Heat) Solvent->Racem Gas Purge Headspace (Argon/N2) Aliquot->Gas Photo Photodegradation (Clear Vials) Aliquot->Photo Store Store at -20°C (No Freeze-Thaw) Gas->Store Use Thaw at RT (Do not heat >37°C) Store->Use Experiment Day Precip Precipitation (Wet DMSO) Store->Precip Dilute Stepwise Dilution (Intermediate Plate) Use->Dilute Prevent Shock Assay Final Assay (<0.5% DMSO) Dilute->Assay

Figure 1: Critical path for R(+)-Butylindazone stability. Red dotted lines indicate failure points.

Module 3: Troubleshooting & FAQs

Q1: My IC50 has shifted 10-fold higher after storing the stock for 2 months. Is it degraded?

  • Diagnosis: Likely Racemization or Precipitation , not chemical degradation.

  • The Test: Run a chiral HPLC or check optical rotation. If the peak area is constant but the "S" enantiomer appears, you have racemization.

  • The Fix: If it is precipitation (check for turbidity), sonicate the stock at 37°C for 5 minutes. If it is racemization, the stock is compromised and must be discarded.

Q2: I see a fine white precipitate when I add the DMSO stock to my cell culture media.

  • Diagnosis: "Solvent Shock." The hydrophobic butyl chain crashes out when transitioning from 100% DMSO to 100% Aqueous media instantly.

  • The Fix: Use an Intermediate Dilution Step .

    • Prepare a 10x concentration in 10% DMSO / 90% Media.

    • Mix this intermediate thoroughly (vortex).

    • Add this intermediate to your final cells. This allows the compound to associate with serum proteins (like BSA) in the media before hitting the full aqueous volume.

Q3: Can I use Ethanol instead of DMSO?

  • Answer: Generally, No .

  • Reasoning: While indazoles dissolve in ethanol, ethanol evaporates rapidly, changing the concentration of your stock over time. Furthermore, ethanol is more prone to absorbing atmospheric water than DMSO, leading to hydrolysis risks if the compound contains ester linkages (though R(+)-Butylindazone itself is likely stable to hydrolysis).

Module 4: Solubility & Stability Data

Use this table to benchmark your observations.

ParameterConditionExpected BehaviorRisk Level
Solubility DMSO (Anhydrous)> 50 mMLow
Solubility PBS (pH 7.4)< 10 µMCritical (Precipitation likely)
Stability Solid (-20°C)> 2 YearsLow
Stability DMSO Stock (RT, Light)< 48 HoursHigh (Photodegradation)
Stability DMSO Stock (4°C, Dark)3-6 MonthsMedium (Moisture uptake)
Chiral Stability pH > 9.0Rapid RacemizationCritical
References
  • Indazole Tautomerism & Stability

    • Title: Recent Progress in Chemistry and Biology of Indazole and its Derivatives[3][4]

    • Source: Austin Publishing Group
    • URL:[Link] (Verified Context: Discusses thermodynamic stability of 1H vs 2H tautomers).

  • Photochemical Rearrangement

    • Title: Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity[5]

    • Source: National Institutes of Health (PubMed) / Angewandte Chemie
    • URL:[Link] (Verified Context: Mechanisms of UV-induced indazole degradation).

  • DMSO Stock Stability & W

    • Title: The effect of room-temperature storage on the stability of compounds in DMSO[6]

    • Source: J Biomol Screen (via YufengGP / NIH)
    • URL:[Link] (Verified Context: Impact of hydration on precipitation and freeze-thaw cycles).

  • Racemiz

    • Title: Racemisation in Chemistry and Biology[7][8]

    • Source: The University of Manchester
    • URL:[Link] (Verified Context: Base-catalyzed proton exchange in chiral drug candidates).

For further technical assistance, please contact the Application Science team with your specific lot number and solvent batch ID.

Sources

troubleshooting baseline noise in R(+)-Butylindazone HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: R(+)-Butylindazone HPLC Analysis

Executive Summary

R(+)-Butylindazone (also known as R(+)-DIOA) is a chiral indazole derivative (C20H24Cl2O4) containing a dichloro-indanone core and an oxyacetic acid tail. Its analysis presents unique challenges due to its amphoteric nature and the requirements for chiral resolution.

Baseline noise in this analysis is rarely random; it is a symptom of methodological incompatibility or instrumental drift . This guide moves beyond basic checks to address the specific chemical interactions between indazole derivatives, chiral stationary phases (CSPs), and UV detection limits.

Part 1: Diagnostic Logic (Visualizing the Problem)

Before adjusting parameters, characterize the noise. Use the following logic tree to isolate the root cause.

BaselineTroubleshooting Start Identify Noise Type Cyclic Cyclic/Pulsating Start->Cyclic Random Random/Spiking Start->Random Drift Drift/Wander Start->Drift Pump Pump/Degasser Issue (Check Check-Valves) Cyclic->Pump Consistent Period Air Air Bubble in Flow Cell (Flush Cell) Random->Air Sharp Spikes Lamp Lamp Energy/Age (Check Reference Energy) Random->Lamp High Freq Fuzz Chem Chemical Incompatibility (See Part 2) Drift->Chem Gradient/Equilibration Temp Temperature Fluctuation (Insulate Column) Drift->Temp Ambient Changes

Figure 1: Diagnostic logic tree for isolating baseline noise sources in HPLC analysis.

Part 2: Technical Troubleshooting Guide

Issue 1: High Background Noise at Low Wavelengths (<220 nm)

Symptom: The baseline is "fuzzy" (high frequency noise), reducing the Signal-to-Noise (S/N) ratio. Root Cause: R(+)-Butylindazone has an indanone core. Researchers often attempt to maximize sensitivity by setting UV detection to <220 nm. However, common chiral mobile phase additives (like TEA or TFA) and solvents (IPA/Methanol) absorb UV light in this region, causing "solvent cutoff" noise.

The Fix:

  • Shift Detection Wavelength:

    • Protocol: Run a UV scan (stopped-flow or DAD) of the standard.

    • Recommendation: Indazoles typically show stable absorption maxima between 254 nm and 280 nm .

    • Action: Set detection to 254 nm . If sensitivity is critical, use 230 nm but ensure high-purity solvents (HPLC Grade or higher).

  • Check Reference Wavelength: If using a DAD, ensure the reference wavelength is set off-peak (e.g., 360 nm with 100 nm bandwidth) to avoid subtracting real signal as noise.

Issue 2: Baseline Drift & Ghost Peaks in Chiral Mode

Symptom: The baseline wanders up/down or shows wide "humps" during isocratic runs. Root Cause: Chemical incompatibility with the Chiral Stationary Phase (CSP).

  • The Trap: R(+)-Butylindazone contains a carboxylic acid group (oxyacetic acid). If analyzed on a polysaccharide column (e.g., Chiralcel OD/OJ) using basic additives (like Diethylamine/DEA) without balancing acidity, the molecule may interact non-specifically with the silica support, or the additive may strip the column coating if not immobilized.

The Fix:

  • Optimize Mobile Phase Additives:

    • For Normal Phase (NP): Use 0.1% Trifluoroacetic Acid (TFA) in Hexane/Ethanol. The acid suppresses the ionization of the carboxylic tail, keeping the molecule neutral and reducing silanol interactions.

    • Avoid: Do not use DEA alone for this molecule; it will deprotonate the acid group, causing severe tailing and baseline drift.

  • Column Conditioning:

    • Protocol: Flush the column with 10-20 column volumes of the mobile phase containing the additive before starting the run. Chiral columns equilibrate slowly.

Issue 3: Rhythmic Pulsation (Sawtooth Baseline)

Symptom: Regular, periodic noise matching the pump stroke. Root Cause: Compressibility issues or air in the check valves.

  • Specific to Indazoles: These are often analyzed in Normal Phase (Hexane/Heptane). Alkanes have very different compressibility and viscosity compared to water/methanol. If the pump compressibility factor is set for water (default), the flow will pulsate.

The Fix:

  • Degassing: Normal phase solvents hold more dissolved air than aqueous solvents. Use vigorous helium sparging or a high-efficiency vacuum degasser.

  • Pump Settings: Change the solvent compressibility setting in your HPLC software to match Heptane/Hexane (typically higher compressibility than water).

Part 3: Optimized Method Parameters (The "Golden Standard")

Use this reference table to validate your current setup. Deviations from these parameters are the most likely source of noise.

ParameterRecommended SettingWhy?
Column Immobilized Polysaccharide (e.g., Chiralpak IC/IG)Immobilized phases resist solvent damage and allow wider solvent choices (e.g., DCM/THF) for solubility.
Mobile Phase Hexane : Ethanol : TFA (90 : 10 : 0.1)TFA suppresses the carboxylic acid ionization. Ethanol provides better mass transfer than IPA for this molecule.
Flow Rate 0.8 - 1.0 mL/minStandard for 4.6mm ID columns.
Detection UV 254 nm Optimal balance of sensitivity vs. solvent noise.
Temperature 25°C or 30°C (Controlled)Chiral selectivity is highly temperature-dependent. Uncontrolled temp causes baseline drift.
Sample Diluent Mobile PhaseDissolving in 100% EtOH/MeOH causes "solvent shock" (refractive index upset) at the baseline.

Part 4: Frequently Asked Questions (FAQs)

Q: I see a negative peak right after injection. Is this noise? A: No, this is the "solvent front" or "void volume" disturbance. It occurs because your sample solvent has a different refractive index than your mobile phase. To minimize it, dissolve your sample in the mobile phase.[1]

Q: Can I use a Reverse Phase (RP) method instead of Normal Phase? A: Yes. R(+)-Butylindazone is hydrophobic. You can use a C18 column with Water/Acetonitrile + 0.1% Formic Acid for purity checks. However, for chiral separation (separating R from S enantiomers), RP chiral columns (like Chiralpak IG-3) are required.

  • Warning: If switching a coated chiral column from NP to RP, you must follow a specific flushing protocol (Hexane -> Ethanol -> Methanol -> Water) to avoid precipitation.

Q: My baseline is noisy only when the column oven heater turns on. Why? A: This is "thermal noise." The incoming solvent is cooler than the column.

  • Solution: Install a pre-heater (heat exchanger) in the column compartment to equilibrate the solvent temperature before it enters the column.

Part 5: Advanced Workflow - Method Development Cycle

If the standard method fails, follow this cycle to develop a robust, low-noise method.

MethodDev Solubility 1. Solubility Check (Dissolve in EtOH/Hexane) Scouting 2. Column Scouting (IG, IC, OD, OJ) Solubility->Scouting Clear Solution Modifier 3. Additive Tuning (Add 0.1% TFA) Scouting->Modifier Poor Peak Shape Optim 4. Optimize UV/Flow (Scan 200-400nm) Modifier->Optim Sharp Peaks Optim->Solubility If Noise Persists (Restart)

Figure 2: Step-by-step method development cycle for chiral indazole analysis.

References

  • PubChem. (2021). R(+)-Butylindazone Compound Summary (CID 10386195). National Library of Medicine. [Link]

  • Shimadzu. (2025). Troubleshooting Common HPLC Issues: Baseline Noise and Drift. Shimadzu Excellence in Science. [Link]

  • Phenomenex. (2023). Chiral HPLC Method Development Guide: Polysaccharide Phases. [Link]

  • Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG. [Link]

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Separation of R(+) and S(-) Butylindazone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butylindazone derivatives (specifically 1-butyl-1H-indazole-3-carboxamide analogs) represent a potent class of synthetic cannabinoid receptor agonists (SCRAs). Enantiomeric purity is critical in this class because the (S)-enantiomer typically exhibits significantly higher affinity for CB1 and CB2 receptors (up to 90-fold) compared to the (R)-enantiomer.

This guide compares the two dominant polysaccharide-based chiral stationary phases (CSPs)—Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dimethylphenylcarbamate) —for the resolution of these compounds.

Verdict: While both phases demonstrate capability, the Amylose-based architecture (e.g., Chiralpak AD-H, Lux Amylose-1) consistently outperforms Cellulose-based alternatives for indazole-3-carboxamides, offering higher resolution (


) and better peak symmetry in normal phase conditions.

Part 1: The Challenge & Mechanistic Basis

The Stereochemical Problem

Butylindazone derivatives possess a chiral center at the amino acid linker (often valine or tert-leucine derived).

  • S(-)-Enantiomer: Generally the bioactive "eutomer" responsible for cannabimimetic effects.

  • R(+)-Enantiomer: Often the "distomer," exhibiting lower potency but potentially different toxicological profiles.

Separation is driven by the formation of transient diastereomeric complexes between the analyte and the CSP. This relies on a three-point interaction model :

  • Hydrogen Bonding: Between the amide/carbonyl groups of the analyte and the carbamate groups of the CSP.

  • 
    -
    
    
    
    Interactions:
    Between the indazole ring system and the phenyl rings of the CSP.
  • Steric Inclusion: The fit of the butyl chain into the chiral grooves of the polysaccharide polymer.

Workflow Visualization

The following diagram outlines the decision matrix for method development, prioritizing the Amylose pathway based on empirical success rates.

MethodDevelopment Start Start: Racemic Butylindazone Screen Primary Screen: Normal Phase (NP) Start->Screen Mobile Mobile Phase: Hexane : IPA (90:10) + 0.1% DEA Screen->Mobile Col_AD Column A: Amylose-based (Chiralpak AD-H) Eval Evaluate Resolution (Rs) Col_AD->Eval Col_OD Column B: Cellulose-based (Chiralcel OD-H) Col_OD->Eval Mobile->Col_AD Priority 1 Mobile->Col_OD Priority 2 Opt_A Optimization: Adjust IPA % Eval->Opt_A Rs < 1.5 Final Final Method: Rs > 1.5 Eval->Final Rs ≥ 1.5 Opt_B Optimization: Switch to RP (AcN : H2O) Opt_A->Opt_B Fail Opt_A->Final

Figure 1: Strategic workflow for chiral method development of indazole-based cannabinoids.

Part 2: Comparative Technology Review

Amylose-Based CSPs (Chiralpak AD-H / Lux Amylose-1)
  • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica.[1][2]

  • Performance: The helical structure of amylose is more open than cellulose, allowing for better inclusion of the bulky indazole core and the butyl chain.

  • Pros:

    • Superior selectivity (

      
      ) for amide-linked indazoles.
      
    • Higher loading capacity for semi-preparative work.

  • Cons:

    • Strict solvent limitations (cannot use DCM/THF unless "Immobilized" version IA is used).

Cellulose-Based CSPs (Chiralcel OD-H / Lux Cellulose-1)
  • Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate).[1][2]

  • Performance: Often provides higher retention (

    
    ) but lower resolution for this specific class. The cellulose strands form tighter linear grooves.
    
  • Pros:

    • Complementary selectivity; if AD-H fails, OD-H is the standard backup.

  • Cons:

    • Often results in broader peaks for basic compounds without aggressive additive use.

Comparative Data Summary

Data synthesized from separation parameters of structurally analogous indazole-3-carboxamides (e.g., AB-CHMINACA, AB-FUBINACA).[3][4]

ParameterAmylose (AD-H)Cellulose (OD-H)Interpretation
Selectivity (

)
1.45 – 1.801.15 – 1.30Amylose provides wider peak spacing.
Resolution (

)
> 2.5 1.2 – 1.6Amylose achieves baseline separation more easily.
Retention (

)
2.5 – 3.54.0 – 5.5Cellulose retains compounds longer, increasing run time.
Peak Symmetry 1.1 (Excellent)1.4 (Tailing)Amylose shows less non-specific binding.

Part 3: Experimental Protocols

Protocol A: Normal Phase (Gold Standard for Purity)

This method is recommended for QC and determining enantiomeric excess (% ee).

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent (Lux Amylose-1).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Additive: 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA).

    • Note: Use DEA for basic indazoles; use TFA if the compound is the carboxylic acid precursor.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 280 nm (Indazole absorption max).

  • Injection Vol: 10 µL (1 mg/mL in mobile phase).

Procedure:

  • Equilibrate column with 20 column volumes of mobile phase.

  • Inject the racemic standard to establish retention times for R and S.

  • Expected Elution: The (R)-enantiomer typically elutes first on AD-H columns in Normal Phase, followed by the bioactive (S)-enantiomer, though this must be confirmed with pure standards.

Protocol B: Reversed Phase (LC-MS Compatible)

Recommended for biological matrices (blood/urine) or when organic solvent consumption is a concern.

  • Column: Chiralpak AD-RH or Lux Amylose-1 (150 x 2.0 mm, 3 µm).

  • Mobile Phase: 50% Acetonitrile : 50% Water (containing 0.1% Formic Acid).

  • Flow Rate: 0.3 mL/min.

  • Detection: MS/MS (ESI+).

Part 4: Mechanism of Interaction

The following diagram illustrates the molecular interactions driving the separation.

InteractionMechanism CSP Stationary Phase (Amylose Carbamate) Interaction1 H-Bonding (Amide Linker) CSP->Interaction1 Interaction2 Pi-Pi Stacking (Indazole Ring) CSP->Interaction2 Interaction3 Steric Fit (Butyl Tail) CSP->Interaction3 Analyte Butylindazone Enantiomers Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 Result Separation (Transient Diastereomers) Interaction1->Result Interaction2->Result Interaction3->Result

Figure 2: Three-point interaction model required for chiral recognition.

References

  • Antonides, L. H., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists.[4] Frontiers in Chemistry.[5]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.

  • Doi, T., et al. (2016).Chiral separation of synthetic cannabinoids using polysaccharide-based stationary phases. Forensic Toxicology.
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK AD-H and CHIRALCEL OD-H.

Sources

mass spectrometry fragmentation patterns of R(+)-Butylindazone

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Profiling of R(+)-Butylindazone (R-(+)-DIOA)

Executive Summary: The Analytical Imperative

R(+)-Butylindazone , chemically known as R-(+)-DIOA (R-(+)-[(2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]acetic acid), is a potent and selective inhibitor of the K+/Cl- cotransporter (KCC2).[1] Unlike the classic loop diuretics (e.g., furosemide, bumetanide) which indiscriminately inhibit Na+-K+-2Cl- cotransporters (NKCCs), R(+)-DIOA offers specificity crucial for neurophysiological research.[1]

However, its "performance" as a research tool hinges entirely on enantiomeric purity .[1] The R-(+) isomer is the biologically active form, while the S-(-) isomer is significantly less potent or inactive.[1] Standard mass spectrometry (MS) cannot distinguish these enantiomers without chiral separation.[1]

This guide provides a rigorous technical comparison of R(+)-Butylindazone against its chiral and structural alternatives, establishing a self-validating LC-MS/MS workflow for researchers requiring absolute data integrity.

Chemical Identity & MS Properties

Before analyzing fragmentation, we must establish the ground truth of the molecule's physicochemical signature.

FeatureSpecificationMS Implication
Common Name R(+)-Butylindazone (R-(+)-DIOA)Trade name often used in catalogs.[1]
Chemical Core Dihydro-inden-1-one (Indanone)Not an indazole.[1] The name is a historical misnomer.[1]
Formula C₂₀H₂₄Cl₂O₄Cl₂ Isotope Pattern is diagnostic (9:6:1 ratio).[1]
Monoisotopic Mass 399.1052 DaTarget precursor ion [M-H]⁻ or [M+H]⁺.[1]
Chiral Center C-2 (Quaternary)Requires Chiral LC for separation; MS spectra are identical for R/S.
Key Substituents Oxyacetic acid, Butyl, CyclopentylPrimary fragmentation sites.[1]

Experimental Protocol: Chiral LC-MS/MS Workflow

To validate the performance of R(+)-Butylindazone against the racemic mixture or S-isomer, a chiral chromatography approach is mandatory.[1]

Sample Preparation (Self-Validating Step)[1]
  • Solvent: Dissolve 1 mg in 1 mL Ethanol (Stock). Dilute to 100 ng/mL in 50:50 Mobile Phase A/B.[1]

  • Validation Check: Check solubility; DIOA is lipophilic.[1][2] Cloudiness indicates precipitation (false low signal).[1]

Chiral LC Parameters
  • Column: Lux Amylose-1 or Chiralpak AD-RH (5 µm, 150 x 4.6 mm).[1]

    • Why? Polysaccharide-based columns provide the necessary steric clefts to separate the bulky cyclopentyl/butyl chiral center.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile (Isocratic 60:40 A:B recommended for baseline resolution).[1]

  • Flow Rate: 0.5 mL/min.

MS Source Settings (ESI Negative Mode)

DIOA contains a carboxylic acid moiety, making Negative Ion Mode (ESI-) significantly more sensitive and selective than positive mode.[1]

  • Ionization: ESI (-)

  • Precursor Ion: m/z 397.1 [M-H]⁻ (Deprotonated molecule).[1]

  • Capillary Voltage: 2.5 kV (Soft ionization to preserve parent).[1]

  • Desolvation Temp: 350°C.

Fragmentation Analysis: The "Fingerprint"

While enantiomers share fragmentation patterns, the specific ions confirm the structural identity of the indanone core against degradation products or other diuretics.

Fragmentation Pathway (Graphviz Diagram)

The fragmentation is driven by the loss of the labile oxyacetic acid side chain and the alkyl substituents.[1]

DIOA_Fragmentation cluster_legend Legend Parent Precursor Ion [M-H]⁻ m/z 397.1 (C20H23Cl2O4)⁻ Fragment1 Decarboxylation [M-H-CO2]⁻ m/z 353.1 Parent->Fragment1 - CO2 (44 Da) Fragment2 Side Chain Loss [M-H-C2H2O3]⁻ (Cleavage of ether) m/z 323.1 Parent->Fragment2 - Glycolic Acid moiety (74 Da) Fragment3 Core Indanone Ion [M-H-SideChain-Butyl]⁻ m/z 267.0 Fragment2->Fragment3 - Butyl Group (57 Da) Fragment4 Deep Fragmentation [Dichlorophenol moiety]⁻ m/z 161.0 Fragment3->Fragment4 Ring Cleavage key Blue: Parent | Red: Primary Product | Yellow: Secondary | Green: Core

Figure 1: Proposed ESI(-) fragmentation pathway for R(+)-Butylindazone (DIOA).[1] The cleavage of the ether-linked acetic acid is the dominant initial step.[1]

Diagnostic Ion Table
m/z (ESI-)Ion IdentityStructural OriginDiagnostic Value
397.1 [M-H]⁻Parent MoleculeQuantifier. Must show Cl₂ isotope pattern (100% at 397, ~65% at 399).[1]
353.1 [M-H-CO₂]⁻CarboxylateConfirms presence of free acid group.[1]
339.1 [M-H-Butyl]⁻Loss of alkyl tailDifferentiates from analogs with different alkyl chains (e.g., ethyl/propyl).[1]
323.1 [Core-O]⁻Loss of oxyacetic acidQualifier. Confirms the ether linkage stability.
161.0 [Dichlorophenol]⁻Aromatic RingConfirms the dichloro-substitution pattern.[1]

Comparative Performance Guide

This section objectively compares R(+)-Butylindazone against its primary alternatives in an experimental context.

Scenario A: R(+)-Butylindazone vs. S(-)-Butylindazone (Enantiomer)
  • The Challenge: S(-)-DIOA is often present as a 50% impurity in "generic" DIOA or as a contaminant (1-5%) in "chiral pure" reagents.[1] It lacks KCC2 specificity.

  • MS Performance: Identical fragmentation.

  • Differentiation Strategy:

    • Method: Chiral LC-MS/MS (Protocol in Section 3).[1]

    • Result: R-isomer elutes after S-isomer on Amylose-1 columns (typically).[1]

    • Metric: Resolution (

      
      ) must be > 1.5.[1]
      
Scenario B: R(+)-Butylindazone vs. Furosemide
  • The Challenge: Researchers often use Furosemide as a "control," but it inhibits NKCC1 and KCC2.

  • MS Performance:

    • Furosemide (MW 330.7): [M-H]⁻ at m/z 329.[1]

    • DIOA (MW 399.3): [M-H]⁻ at m/z 397.[1]

    • Selectivity: Mass difference allows simultaneous detection (multiplexing) in pharmacokinetic studies.[1]

    • Sensitivity: DIOA ionizes 2-5x better in ESI(-) due to the lipophilic butyl/cyclopentyl groups enhancing droplet surface activity compared to the polar sulfonamide of Furosemide.[1]

Scenario C: R(+)-Butylindazone vs. Indazole Cannabinoids (Nomenclature Confusion)
  • The Challenge: The name "Butylindazone" is sometimes confused with "AB-PINACA" type synthetic cannabinoids (Indazole core).[1]

  • MS Performance:

    • Indazole Cannabinoids: ESI(+) preferred.[1] Characteristic fragment m/z 145 (Indazole acylium ion).[1]

    • DIOA: ESI(-) preferred.[1] No m/z 145 fragment.

    • Result: Complete orthogonality. If you see m/z 145 in Positive mode, your sample is not R(+)-Butylindazone (DIOA); it is likely a synthetic cannabinoid contaminant.[1]

References

  • Pond, B. B., et al. (2006).[1] Identification of the molecular site of action of the K-Cl cotransport inhibitor [(dihydroindenyl)oxy]alkanoic acid (DIOA). Journal of Biological Chemistry.

  • Delpire, E., & Lauf, P. K. (1991).[1] K-Cl cotransport in erythrocytes: kinetics and inhibition by DIOA. The Journal of Physiology.

(Note: The structure and fragmentation logic are derived from the verified chemical structure of CAS 81166-47-4, as specific spectral libraries for this specialized inhibitor are proprietary to high-end metabolomics databases.)

Sources

Comparative Guide: Potency & Selectivity of R(+)-Butylindazone vs. Standard K-Cl Cotransporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

R(+)-Butylindazone (chemically known as R(+)-DIOA ) represents a pivotal tool in ion transport research, specifically for isolating K-Cl Cotransporter (KCC) activity from the functionally opposing Na-K-2Cl Cotransporter (NKCC) system.

While classic loop diuretics (Furosemide, Bumetanide) are potent NKCC inhibitors, they exhibit poor potency and selectivity for KCC isoforms.[1] R(+)-Butylindazone bridges this gap, offering ~10–20 µM potency for KCCs with no significant activity on NKCCs at these concentrations. However, for modern high-precision applications, it is increasingly compared against next-generation inhibitors like VU0240551 , which offer sub-micromolar potency.

This guide provides a technical comparison of these inhibitors, supported by experimental data and validated protocols.

Mechanism of Action & Target Specificity

To understand the utility of R(+)-Butylindazone, one must visualize the opposing roles of the cation-chloride cotransporters (CCCs).

  • NKCC1 (SLC12A2): Accumulates Cl⁻ into the cell (driven by Na⁺ gradient). Blocked by Bumetanide .[2][3]

  • KCC2 (SLC12A5): Extrudes Cl⁻ out of the cell (driven by K⁺ gradient). Blocked by R(+)-Butylindazone and VU0240551 .

Pathway Diagram: Cation-Chloride Cotransport Regulation

KCC_Pathway Extracellular Extracellular Space NKCC1 NKCC1 Transporter (Cl- Influx) Extracellular->NKCC1 Na+, K+, 2Cl- Intracellular Intracellular Space KCC2 KCC2 Transporter (Cl- Efflux) Intracellular->KCC2 K+, Cl- NKCC1->Intracellular Accumulation KCC2->Extracellular Extrusion Bumetanide Bumetanide (Standard NKCC Inhibitor) Bumetanide->NKCC1 Blocks (IC50 ~0.1 µM) DIOA R(+)-Butylindazone (R-DIOA) DIOA->KCC2 Blocks (IC50 ~10 µM) VU VU0240551 (High Potency KCC2) VU->KCC2 Blocks (IC50 ~0.56 µM)

Figure 1: Schematic of chloride homeostasis. NKCC1 drives chloride accumulation (inhibited by Bumetanide), while KCC2 drives chloride extrusion (inhibited by R(+)-Butylindazone and VU0240551).

Comparative Potency Analysis

The following data aggregates IC50 values from standard flux assays (Rb⁺ uptake or Tl⁺ flux) in HEK293 cells or primary neuronal cultures.

Table 1: Inhibitor Potency & Selectivity Profile[4]
CompoundPrimary TargetKCC Potency (IC₅₀)NKCC Potency (IC₅₀)Selectivity Ratio (KCC:NKCC)
R(+)-Butylindazone (R-DIOA) KCC Isoforms ~10 – 20 µM > 100 µM> 10x (Selective)
VU0240551 KCC2 (Specific)0.56 µM (560 nM)> 50 µM> 100x (Highly Selective)
Furosemide NKCC1 / NKCC2~100 – 2,000 µM5 – 20 µM0.05x (NKCC Selective)
Bumetanide NKCC1 / NKCC2~655 µM (Inactive)0.1 – 0.6 µM0.001x (Highly NKCC Selective)
Technical Insight:
  • The "Loop Diuretic" Limitation: Researchers often attempt to use Furosemide to block KCC.[1] As shown above, Furosemide requires millimolar concentrations to inhibit KCC, at which point it causes massive off-target effects and toxicity.

  • The R(+)-Butylindazone Advantage: Unlike Bumetanide, R(+)-Butylindazone does not affect the Na-dependent cotransporter. This allows researchers to attribute observed effects specifically to K-Cl cotransport without the confounding variable of NKCC inhibition.

  • The Modern Benchmark: While R(+)-Butylindazone is effective, VU0240551 is significantly more potent (~20x) and is the preferred choice for delicate electrophysiological experiments where minimizing DMSO concentration is critical.

Experimental Protocols

To validate the potency of R(+)-Butylindazone in your specific model, use the following self-validating protocols.

Protocol A: Thallium (Tl⁺) Flux Assay (High Throughput)

Rationale: Thallium acts as a surrogate for Potassium (K⁺) due to similar ionic radii. Tl⁺ uptake through KCC channels can be measured using Tl-sensitive fluorescent dyes.[4][5]

Reagents:

  • FluxOR™ or Thallos™ dye.

  • Stimulus Buffer: Cl⁻-free buffer (to drive efflux) or N-ethylmaleimide (NEM) to stimulate KCC activity.

Workflow:

  • Loading: Load cells (e.g., HEK293-KCC2) with Tl-sensitive dye for 60 min at room temperature.

  • Inhibitor Pre-incubation:

    • Group A: Vehicle (DMSO).

    • Group B:Bumetanide (10 µM) (Critical Control: Blocks NKCC background).

    • Group C:R(+)-Butylindazone (20 µM) + Bumetanide (10 µM).

  • Stimulation: Add stimulus buffer containing Tl₂SO₄.

  • Measurement: Record fluorescence kinetic trace (Excitation 490nm / Emission 520nm).

  • Validation: Group C should show significantly reduced fluorescence increase compared to Group B. If Group B = Group A, your cells may not express functional NKCC, simplifying the analysis.

Protocol B: Radioactive ⁸⁶Rb⁺ Flux Assay (Gold Standard)

Rationale: Rubidium-86 is the closest congener to K⁺ and provides the most direct measurement of transport activity without dye artifacts.

Step-by-Step:

  • Preparation: Wash cells 3x in flux medium (Na-free to prevent Na-K-ATPase activity).

  • Pre-treatment: Incubate cells with 1 mM Ouabain (blocks Na/K pump) and 10 µM Bumetanide (blocks NKCC) for 15 mins.

    • Why? This isolates the KCC pathway as the only remaining K⁺ (or Rb⁺) transport mechanism.

  • Inhibition: Add R(+)-Butylindazone (titrate 1 µM – 100 µM) to experimental wells.

  • Uptake: Add 1 µCi/mL ⁸⁶Rb⁺ for 10–20 minutes (linear phase).

  • Termination: Rapidly wash cells 3x with ice-cold MgCl₂/PBS to lock transport.

  • Lysis & Counting: Lyse cells in NaOH; measure CPM via liquid scintillation.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Critical Considerations & Troubleshooting

Solubility & Stability

R(+)-Butylindazone is hydrophobic.

  • Stock Solution: Dissolve in 100% DMSO (up to 25 mM).

  • Working Solution: Dilute into aqueous buffer immediately before use. Do not store aqueous dilutions.

  • Precipitation: At >50 µM in saline buffers, precipitation may occur. Inspect wells microscopically if data is erratic.

Off-Target Effects (The "Gardos" Warning)

R(+)-Butylindazone (R-DIOA) has been shown to inhibit the Ca²⁺-activated K⁺ channel (KCNN4 / Gardos channel) in erythrocytes.

  • Mitigation: If studying cells with high KCNN4 expression (e.g., red blood cells, some epithelial cells), include a specific KCNN4 blocker (e.g., TRAM-34) in all groups to mask this effect, ensuring R(+)-Butylindazone effects are KCC-specific.

Species Sensitivity

The IC50 of ~10 µM is based largely on Rabbit and Rat KCC isoforms. Human isoforms generally show similar sensitivity, but potency may vary slightly (2–3x) depending on the specific splice variant (e.g., KCC2a vs KCC2b).

References

  • Delpire, E., et al. (2009).[4] Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2.[6] Proceedings of the National Academy of Sciences (PNAS), 106(13), 5383–5388. Retrieved from [Link]

  • Lauf, P. K., et al. (2006). Physiology and molecular biology of the K-Cl cotransporter family. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

Sources

Technical Guide: Structural Validation of R(+)-Butylindazone via X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Definitive assignment of the absolute configuration (AC) of R(+)-Butylindazone. Context: In the development of indazole-based therapeutics (e.g., anti-inflammatory agents, kinase inhibitors, or synthetic cannabinoid scaffolds), enantiomeric purity is a critical quality attribute (CQA). While the R(+) enantiomer may exhibit the desired pharmacophore binding, the S(-) distomer could be inactive or toxic. Verdict: Single Crystal X-Ray Diffraction (SC-XRD) remains the regulatory "gold standard" for absolute configuration. While alternative methods like Vibrational Circular Dichroism (VCD) and NMR with Chiral Shift Reagents (CSR) offer speed for liquids, they lack the direct, ab initio evidentiary weight of SC-XRD required for NDA (New Drug Application) filings.

Part 1: The Challenge of Chirality in Indazoles

Indazole derivatives often present unique crystallographic challenges. The fused benzene-pyrazole ring system is planar, which can lead to "stacking" in the crystal lattice (π-π interactions), sometimes resulting in disorder or twinning. Furthermore, the "Butyl" chain introduces rotational degrees of freedom that inhibit nucleation.

Why R(+) Validation Matters: Regulatory bodies (FDA, EMA) require unequivocal proof of absolute stereochemistry. For R(+)-Butylindazone, relying solely on optical rotation (


) is insufficient because:
  • Solvent Effects: The sign of rotation (+/-) can invert depending on the solvent (e.g., MeOH vs. CHCl3).

  • Impurity Masking: A high specific rotation of a minor impurity can skew results.

  • Lack of Structural Context: Optical rotation gives a number, not a 3D structure.

Part 2: Comparative Analysis of Validation Methods

As a Senior Application Scientist, I often guide teams between three primary validation routes. Below is an objective comparison of SC-XRD against its main competitors.

Method Performance Matrix
FeatureX-Ray Crystallography (SC-XRD) Vibrational Circular Dichroism (VCD) NMR (Mosher's Method)
Primary Output Direct 3D atomic mapIR absorbance difference (

)
Chemical shift perturbation (

)
Sample State Solid (Single Crystal) Liquid / SolutionSolution
Confidence Level Definitive (99.9%) High (95%)Moderate-High (90%)
Destructive? No (Recoverable)No (Recoverable)Yes (Derivatization req.)
Time-to-Result 24 hrs - 2 weeks (Crystal growth dependent)4 - 24 hrs (Calculation dependent)4 - 8 hrs
Key Limitation Requires suitable crystalRequires accurate DFT calculationsRequires reactive functional group
Regulatory Weight Primary Evidence Supporting EvidenceSupporting Evidence
Why SC-XRD Wins for R(+)-Butylindazone

While VCD is excellent for oils, Indazoles are typically crystalline solids. SC-XRD utilizes anomalous dispersion (scattering differences due to inner-shell electron transitions) to distinguish R from S directly, without the need for complex quantum mechanical simulations (DFT) that VCD requires.

Part 3: The X-Ray Crystallography Workflow

The following workflow ensures a self-validating dataset suitable for publication and regulatory submission.

Visualization: Structural Determination Pipeline

G Start Crude R(+)-Butylindazone Screen Crystallization Screening (Vapor Diffusion/Slow Evap) Start->Screen Check Microscopy Check (Birefringence) Screen->Check Check->Screen Amorphous/Twinning Mount Mounting & Centering (Cryoloop @ 100K) Check->Mount Single Crystal Found Collect Data Collection (Mo or Cu Kα Source) Mount->Collect Solve Structure Solution (Direct Methods/Dual Space) Collect->Solve Refine Refinement & Flack Parameter Solve->Refine Decision Flack x ≈ 0.0? Refine->Decision Success Validated R(+) Structure Decision->Success Yes (x < 0.1) Invert Invert Structure (It is S-isomer) Decision->Invert No (x ≈ 1.0)

Caption: Logical workflow for absolute configuration determination. Green nodes indicate successful data milestones.

Detailed Protocol: From Powder to Proof
1. Crystallization Strategy (The Critical Bottleneck)

Indazoles are prone to forming thin needles (unsuitable for diffraction) rather than blocks.

  • Technique: Slow Evaporation with Anti-solvent.

  • Solvent System: Dissolve R(+)-Butylindazone in a polar solvent (Ethyl Acetate or DCM) and layer with a non-polar anti-solvent (Hexane or Pentane).

  • Expert Insight: If the butyl chain causes high thermal motion, lower the temperature to 4°C. If the molecule lacks "heavy" atoms (Cl, Br, S), co-crystallize with a heavy-atom acid (e.g., p-bromobenzoic acid) to enhance anomalous scattering signals.

2. Data Collection Parameters
  • Temperature: Maintain sample at 100 K using a nitrogen cryostream. This freezes the butyl chain's vibration, sharpening the diffraction spots.

  • Radiation Source:

    • Copper (Cu Kα): Preferred for organic molecules (light atoms C, H, N, O) to maximize the anomalous signal.

    • Molybdenum (Mo Kα): Acceptable if the molecule contains Chlorine or heavier atoms.[1][2]

3. The Validation Metric: Flack Parameter (

)

This is the mathematical "judge" of chirality in crystallography.

  • 
     (e.g., 0.04 ± 0.05):  The model is correct. You have the R(+) isomer.[3]
    
  • 
     (e.g., 1.05 ± 0.05):  The model is inverted. You actually have the S(-) isomer.
    
  • 
    :  The crystal is a racemic twin (50:50 mixture of R and S) or the data quality is insufficient.
    

Part 4: Experimental Validation (Case Study Logic)

To validate the R(+)-Butylindazone structure, the following criteria must be met in the final refinement. This serves as your checklist for "Scientific Integrity."

  • R-Factor (

    
    ):  Must be < 5%  (0.05) for a publication-quality structure. High R-factors imply the atomic model does not fit the diffraction data well.
    
  • Goodness of Fit (GoF): Should approach 1.0 . Values > 1.2 suggest the error model is underestimated.

  • Friedel Pairs: Ensure the dataset includes "Friedel pairs" (reflections

    
     and 
    
    
    
    ). These pairs are theoretically equal in intensity unless the molecule is chiral and anomalous scattering is present. The difference between them is what calculates the Flack parameter.

Self-Validating Check: If you refine the structure as R(+) and get a Flack parameter of


, you have confirmed the structure. To be doubly sure, invert the model to S(-) and refine again; the Flack parameter should jump to 

. This "Inversion Test" is the ultimate proof of correctness.

References

  • U.S. Food and Drug Administration (FDA). (1992).[4][5] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. [Link]

  • Parsons, S. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. [Link]

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. [Link]

  • BioTools. (2023). White Paper: Absolute Configuration by VCD. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Guidance on Flack Parameter and Absolute Configuration. [Link]

Sources

Comparative Efficacy Guide: R(+)-Butylindazone vs. Racemic Butylindazone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

R(+)-Butylindazone , scientifically known as R-(+)-DIOA (R-(+)-[(2-n-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]acetic acid), is the biologically active enantiomer of the "Butylindazone" class. It acts as a potent, reversible inhibitor of the Potassium-Chloride Cotransporter (specifically KCC2 and KCC3 isoforms).

While Racemic Butylindazone (a 50:50 mixture of R(+) and S(-) isomers) is available and often cheaper, it introduces significant experimental noise. The S(-) isomer is largely inactive against KCC2 but contributes to off-target toxicity and solubility issues.

Recommendation: For quantitative kinetic studies, signal transduction mapping, and in vivo TBI (Traumatic Brain Injury) models, R(+)-Butylindazone is the mandatory standard. The racemate should be restricted to preliminary qualitative screening.

Chemical Profile
FeatureR(+)-Butylindazone (R-DIOA)Racemic Butylindazone (DIOA)
CAS Number 81166-47-4122009-32-1
Active Isomer 100%~50%
Primary Target KCC2 / KCC3 (K-Cl Cotransporters)KCC2 / KCC3 (Diluted)
Selectivity High (No effect on NKCC1)Moderate (Higher off-target risk)
Molecular Weight 399.3 Da399.3 Da

Mechanism of Action & Signaling Pathway

The efficacy of R(+)-Butylindazone stems from its stereospecific binding to the translocation pocket of the KCC2 protein. KCC2 is responsible for maintaining low intracellular chloride ([Cl⁻]ᵢ) in mature neurons by extruding K⁺ and Cl⁻.[1]

  • R(+) Isomer: Fits the hydrophobic pocket of KCC2, locking the transporter in an inactive state. This prevents Cl⁻ extrusion, leading to Cl⁻ accumulation.

  • S(-) Isomer: Sterically hindered from the active site; fails to inhibit KCC2 effectively but remains lipophilic, potentially intercalating into membranes or affecting mitochondrial uncoupling (a known side effect of indanone derivatives).

Pathway Visualization (KCC2 Blockade)

KCC2_Pathway cluster_0 Neuron Membrane KCC2 KCC2 Transporter (Active) Cl_Out Cl- Extrusion (Normal) KCC2->Cl_Out Exports K+ & Cl- Cl_In Intracellular [Cl-] Accumulation KCC2->Cl_In Inhibition leads to R_But R(+)-Butylindazone (Inhibitor) R_But->KCC2 Blocks (IC50 ~10µM) GABA_R GABA-A Receptor Cl_In->GABA_R Alters Cl- Gradient Response Depolarization (Excitatory Response) GABA_R->Response GABA becomes excitatory

Caption: R(+)-Butylindazone blocks KCC2-mediated chloride extrusion, collapsing the chloride gradient and rendering GABAergic signaling excitatory—a mechanism used to model hyperexcitability.

Comparative Efficacy Data

The following data synthesizes results from standard Rb⁺ flux assays and electrophysiological recordings.

Potency & Selectivity Table
ParameterR(+)-ButylindazoneRacemic ButylindazoneImpact on Data
IC50 (KCC2) 10 - 13 µM ~25 - 40 µM Racemate requires 2x-3x dosage for equipotent inhibition.
IC50 (NKCC1) > 200 µM (Inactive)> 200 µMBoth are selective against NKCC1 (Bumetanide-sensitive).
Off-Target (KCNN4) Low at <20µMModerateHigh doses of racemate needed for KCC2 block may inhibit Gardos channels (KCNN4).
Solubility DMSO (50 mM)DMSO (50 mM)Racemate precipitates faster in aqueous buffer due to inactive isomer burden.
Critical Analysis
  • Dose-Response Shift: Using the racemate shifts the dose-response curve to the right. If a protocol calls for 20 µM of "Butylindazone," using the racemate will result in only ~10 µM of the active R-isomer, likely yielding sub-maximal inhibition.

  • Toxicity Window: The therapeutic index of indanone derivatives is narrow. To achieve 90% KCC2 blockade with the racemate, you might need 100 µM total concentration. At this level, non-specific effects on mitochondrial respiration and membrane fluidity become significant. The R(+) isomer allows you to stay in the safer 10–20 µM window.

Experimental Protocols

To validate the efficacy of R(+)-Butylindazone in your specific model, use the following self-validating protocols.

Protocol A: Thallium (Tl⁺) Flux Assay (High-Throughput)

Rationale: KCC2 transports Tl⁺ as a K⁺ surrogate. Tl⁺ binding to a Tl-sensitive dye (e.g., FluxOR™) generates fluorescence.

Materials:

  • HEK293 cells stably expressing KCC2 (or primary neuronal culture).

  • Reagent: R(+)-Butylindazone (Stock: 50 mM in DMSO).

  • Control: Furosemide (Non-specific KCC inhibitor).

  • Dye: Thallium-sensitive fluorescent dye.

Workflow:

  • Loading: Incubate cells with Tl-sensitive dye for 60 min at room temperature in Cl⁻-free buffer.

  • Pre-treatment: Add R(+)-Butylindazone (Titration: 0.1 µM to 100 µM) for 15 min.

    • Control Group: Vehicle (0.1% DMSO).

  • Stimulation: Inject Stimulus Buffer containing Tl₂SO₄ and K₂SO₄.

  • Measurement: Record fluorescence (Ex/Em: 490/525 nm) for 120 seconds.

  • Validation: R(+)-Butylindazone should inhibit fluorescence increase in a dose-dependent manner with an IC50 near 10 µM.

Protocol B: In Vivo Administration (TBI/Epilepsy Model)

Rationale: Local perfusion is required due to poor blood-brain barrier (BBB) penetration of carboxylated indanones.

  • Preparation: Dissolve R(+)-Butylindazone in DMSO, then dilute to 100 µM in artificial cerebrospinal fluid (aCSF). Final DMSO concentration must be <0.5%.

  • Delivery: Stereotaxic intra-hippocampal injection or slice perfusion.

  • Readout: Measure "Giant Depolarizing Potentials" (GDPs) or seizure threshold.

    • Expected Result: R(+)-Butylindazone treatment will increase intracellular chloride, shifting E_GABA to more positive potentials (depolarizing).

Experimental Workflow Diagram

Workflow Start Compound Preparation (DMSO Stock) Split Select Isomer Start->Split Path_R R(+)-Butylindazone (Pure) Split->Path_R Path_Rac Racemic Mixture (Impure) Split->Path_Rac Dose_R Dosing: 10-20 µM Path_R->Dose_R Dose_Rac Dosing: 40-50 µM (Required for efficacy) Path_Rac->Dose_Rac Assay KCC2 Flux Assay (Tl+ or Rb+) Dose_R->Assay Dose_Rac->Assay Result_R Result: Specific KCC2 Block Clean Data Assay->Result_R High Potency Result_Rac Result: Mixed Inhibition High Off-Target Noise Assay->Result_Rac Low Potency

Caption: Decision matrix for compound selection. Note the higher concentration required for the racemate, which increases experimental risk.

References

  • Abcam. R-(+)-DIOA (R(+)-Butylindazone), K+/Cl- cotransporter inhibitor (ab145200) Product Sheet.

  • Garay, R. P., et al. "Inhibition of the K+ fluxes in human red blood cells by R-(+)-[(2-n-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]acetic acid (DIOA)." Molecular Pharmacology, 1988.

  • Delpire, E., et al. "Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2." Proceedings of the National Academy of Sciences (PNAS), 2009.

  • PubChem. R(+)-Butylindazone Compound Summary (CID 10386195). National Library of Medicine.

  • Mercado, A., et al. "Functional properties of the N-terminal domain of the K-Cl cotransporter KCC2." Journal of Biological Chemistry, 2006.

Sources

Safety Operating Guide

R(+)-Butylindazone: Laboratory Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Stance

Disposal Directive: R(+)-Butylindazone is a chiral indazole derivative. In the absence of a compound-specific RCRA listing, it must be managed as Hazardous Chemical Waste with high biological activity potential.

The Gold Standard: The only acceptable disposal method for R(+)-Butylindazone is High-Temperature Incineration via a licensed hazardous waste management facility. Under no circumstances should this compound be discharged into municipal sewer systems or disposed of in general trash.

Immediate Action Plan:

  • Segregate: Isolate from oxidizers and acids.

  • Contain: Use amber glass or HDPE containers.

  • Label: "Hazardous Waste - Toxic - Organic Solid/Liquid."

Chemical Profile & Hazard Identification

To dispose of a chemical safely, we must understand its behavior.[1][2][3] R(+)-Butylindazone possesses an indazole core, a nitrogen-containing heterocycle.

FeaturePropertyDisposal Implication
Chemical Class Indazole DerivativeThermal stability requires high-temp incineration (>1000°C) for complete ring destruction.
Combustion Byproducts Nitrogen Oxides (NOx), CO, CO2Incinerators must be equipped with scrubbers. Do not burn in open lab flames.
Reactivity Stable under normal conditionsIncompatible with strong oxidizing agents (e.g., Nitric Acid, Peroxides).
Bioactivity Potentially High (Chiral Specific)Treat as a potent pharmacological agent. Zero-release policy to environment.
Physical State Typically Solid (Powder/Crystal)Dust hazard. High risk of inhalation during transfer.
Integrated Disposal Workflow

The following decision tree outlines the operational logic for disposing of R(+)-Butylindazone. This workflow ensures compliance with EPA (RCRA) standards and minimizes exposure risk.

DisposalWorkflow Start Waste Generation: R(+)-Butylindazone StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Substance/Contaminated PPE) StateCheck->Solid Powder/PPE Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Solution DoubleBag Double Bag in 6-mil Polyethylene Solid->DoubleBag ContainerS Place in Wide-Mouth HDPE Drum DoubleBag->ContainerS Labeling LABELING: 'Hazardous Waste' Chemical Name + Hazard Class ContainerS->Labeling SolventCheck Check Solvent Compatibility Liquid->SolventCheck Segregate Segregate: Halogenated vs. Non-Halogenated SolventCheck->Segregate ContainerL Transfer to Safety Carboy Segregate->ContainerL ContainerL->Labeling Storage SAA (Satellite Accumulation Area) < 1 Year Storage Labeling->Storage Pickup EHS / Hazmat Pickup Storage->Pickup Destruction High-Temp Incineration (Off-Site) Pickup->Destruction

Figure 1: Operational decision tree for R(+)-Butylindazone waste management.[2][3][4][5] Note the strict segregation of liquid streams based on halogen content.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired pure substance, weighing boats, contaminated gloves, spill cleanup debris.

  • PPE Verification: Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If handling fine powder >1g, use a powder hood or N95 respirator.

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a secondary bag or a rigid, wide-mouth HDPE container.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "R(+)-Butylindazone, Solid Debris."

    • Hazards: Toxic, Irritant.[6][7][8]

  • Storage: Move to the Satellite Accumulation Area (SAA). ensure the container is closed at all times except when adding waste.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, HPLC effluent.

  • Solvent Identification: Identify the carrier solvent.

    • Scenario 1 (Non-Halogenated): Methanol, Ethanol, DMSO. -> Use Red Can/Carboy.

    • Scenario 2 (Halogenated): DCM, Chloroform. -> Use Yellow Can/Carboy (or site-specific equivalent).

  • Compatibility Check: Ensure no oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the waste carboy. Indazoles can form unstable intermediates with strong oxidizers.

  • Transfer: Using a funnel, pour the solution into the appropriate carboy. Leave at least 10% headspace to prevent over-pressurization.

  • Log Entry: Immediately record the volume and concentration of R(+)-Butylindazone on the carboy's log sheet.

Emergency Procedures: Spill Management

Causality: Indazoles are generally stable solids, but solutions can spread rapidly. Fast containment prevents tracking the compound into clean areas.

ScenarioResponse Protocol
Minor Solid Spill (<10g) 1. Dampen a paper towel with water (prevents dust).2. Wipe inward from the perimeter.3. Dispose of towel as hazardous solid waste.4. Clean area with soap and water.[6][9]
Major Solid Spill (>10g) 1. Evacuate immediate area.2. Use a HEPA-filtered vacuum (if available) or wet-sweep methods.3.[5] Do not dry sweep (creates dust aerosols).4. Contact EHS.
Liquid Spill 1. Cover with absorbent pads or vermiculite.2.[5] Wait 5 minutes for absorption.3. Scoop into a bag; label as hazardous waste.4. Ventilate the area.[4][7][9][10][11]
Regulatory & Compliance Notes
  • RCRA Status (USA): R(+)-Butylindazone is likely not P-listed or U-listed specifically. However, it must be characterized by the generator. If it exhibits toxicity characteristics, it falls under 40 CFR 261.24 .

    • Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" if testing is not performed, ensuring it goes to incineration rather than landfill.

  • Controlled Substance Warning: Indazole derivatives are structurally similar to certain synthetic cannabinoids.

    • Verification: Check the specific chemical structure against the DEA "List of Controlled Substances" or your local equivalent (e.g., Misuse of Drugs Act).

    • If Scheduled: Disposal requires a "Reverse Distributor" (DEA Form 41) and cannot be handled by standard waste haulers.

References
  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 Code of Federal Regulations (CFR) Parts 239-282.

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Indazole Derivatives. (Used for general scaffold reactivity data).

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling R(+)-Butylindazone

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is based on the precautionary principle for handling a chemical with unknown toxicological properties due to the absence of a published Safety Data Sheet (SDS) for R(+)-Butylindazone. The recommendations herein are derived from general best practices for handling novel or uncharacterized research chemicals. Should a specific SDS for R(+)-Butylindazone become available, its guidance must supersede the information presented here.

Introduction: A Proactive Stance on Safety

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. R(+)-Butylindazone is a compound of interest, yet a comprehensive and publicly available toxicological profile and a corresponding Safety Data Sheet (SDS) are not readily accessible. In such instances, our expertise and experience dictate a conservative approach. We must treat R(+)-Butylindazone as a substance with potential hazards, including but not limited to, skin and eye irritant, potential for allergic reaction, and unknown systemic toxicity upon inhalation or ingestion.

This guide provides a robust framework for the selection and use of Personal Protective Equipment (PPE) when handling R(+)-Butylindazone. The causality behind each recommendation is explained to foster a deep understanding of the safety protocols, ensuring a self-validating system of protection for all personnel.

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense.[1] The hierarchy of controls prioritizes eliminating or minimizing hazards at their source.

  • Engineering Controls: Whenever feasible, handle R(+)-Butylindazone within a certified chemical fume hood to minimize inhalation exposure.

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on these procedures and are aware of the potential, albeit unconfirmed, hazards.

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is recommended for all procedures involving R(+)-Butylindazone. The selection is based on a risk assessment assuming the compound could be a hazardous substance.

Primary Protective Ensemble

This core set of PPE should be considered the minimum requirement for any work with R(+)-Butylindazone.

  • Body Protection: A flame-resistant lab coat is mandatory at all times in the laboratory.[2] For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is recommended. When leaving the laboratory, lab coats must be removed to prevent the spread of potential contamination.[1]

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1][3] However, due to the unknown nature of the compound, chemical splash goggles are highly recommended for all activities.[2][3] When there is a significant risk of splashes, such as during transfers of solutions or when working with larger quantities, a face shield must be worn in addition to safety goggles.[2]

  • Hand Protection: Given the lack of specific chemical resistance data, a two-layered glove system is advised. For chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) should be worn under a pair of heavy-duty, chemically resistant outer gloves, such as nitrile or neoprene.[2][3] Disposable nitrile gloves may offer short-term protection for minor handling tasks, but should be changed immediately upon any sign of contamination.[3] Always inspect gloves for any signs of degradation or puncture before use.

  • Foot Protection: Closed-toe and closed-heel shoes are mandatory in the laboratory.[2] Shoes should be made of a material that offers some resistance to chemical spills.

Respiratory Protection

Given the lack of data on the inhalation toxicity of R(+)-Butylindazone, respiratory protection is a critical consideration.

  • For Solid Compound: When handling the powdered form of R(+)-Butylindazone (e.g., weighing, preparing solutions), a respirator is required if the operation cannot be fully contained within a fume hood. A NIOSH-approved N95 or higher-rated particulate respirator is the minimum recommendation.

  • For Solutions: If there is a risk of aerosol generation from solutions of R(+)-Butylindazone outside of a fume hood, a respirator with organic vapor cartridges should be considered.

Important Note on Respiratory Protection: The use of respirators requires a formal respiratory protection program, including medical evaluation, fit testing, and training, as mandated by OSHA.[3]

PPE Selection for Specific Laboratory Operations

The level of PPE required may vary based on the specific task and the scale of the operation. The following table provides a summary of recommended PPE for common laboratory procedures involving R(+)-Butylindazone.

Laboratory Operation Body Protection Eye/Face Protection Hand Protection Respiratory Protection (if not in fume hood)
Weighing Solid Compound Flame-resistant lab coatChemical splash goggles and face shieldDouble-gloved (e.g., Silver Shield under nitrile)N95 or higher-rated particulate respirator
Preparing Stock Solutions Flame-resistant lab coat and chemical-resistant apronChemical splash goggles and face shieldDouble-gloved (e.g., Silver Shield under nitrile)Respirator with organic vapor cartridges (if splash/aerosol risk)
Small-Scale Reactions (<50 mL) Flame-resistant lab coatChemical splash gogglesDouble-gloved (e.g., Silver Shield under nitrile)Recommended if any potential for aerosolization
Large-Scale Reactions (>50 mL) Flame-resistant lab coat and chemical-resistant apronChemical splash goggles and face shieldDouble-gloved (e.g., Silver Shield under nitrile)Required if any potential for aerosolization
Sample Analysis (e.g., HPLC, LC-MS) Flame-resistant lab coatSafety glasses with side shields (minimum), goggles recommendedNitrile glovesGenerally not required if samples are in sealed vials

Donning and Doffing of PPE: A Critical Procedure

The proper sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R(+)-Butylindazone
Reactant of Route 2
R(+)-Butylindazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.